molecular formula C13H14N2 B6330803 5-(2,4-Dimethylphenyl)pyridin-2-amine CAS No. 1225705-79-2

5-(2,4-Dimethylphenyl)pyridin-2-amine

Cat. No.: B6330803
CAS No.: 1225705-79-2
M. Wt: 198.26 g/mol
InChI Key: KHGFRAYDLRUGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dimethylphenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 198.115698455 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-9-3-5-12(10(2)7-9)11-4-6-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGFRAYDLRUGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The 5-Aryl-2-Aminopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Aryl-2-Aminopyridine Derivatives

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 5-aryl-2-aminopyridine derivatives. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the mechanistic basis of action, and provides actionable experimental protocols to empower further research and development in this promising area of medicinal chemistry.

The 2-aminopyridine moiety is a cornerstone in the synthesis of a multitude of biologically active compounds.[1][2][3] Its derivatives are recognized for a wide spectrum of pharmacological effects, stemming from their unique structural ability to interact with various enzymes and receptors.[4][5] The addition of an aryl group at the 5-position significantly enhances the structural diversity and biological potential of this scaffold, leading to a class of compounds with profound implications for therapeutic development. These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[6][7] The core mechanism often involves the blockade of voltage-gated potassium channels or, more prominently in recent discoveries, the inhibition of various protein kinases.[4][8]

This guide will delve into the key biological activities of 5-aryl-2-aminopyridine derivatives, elucidating their mechanisms of action, summarizing critical structure-activity relationship (SAR) data, and providing detailed protocols for their biological evaluation.

Anticancer Activity: Targeting Key Oncogenic Pathways

5-Aryl-2-aminopyridine derivatives have emerged as a potent class of anticancer agents, primarily through their action as kinase inhibitors.[9][10] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminopyridine core is a common feature in many kinase inhibitors, often playing a critical role in binding to the kinase hinge region.[8]

Mechanism of Action: Inhibition of Protein Kinases

A significant number of 5-aryl-2-aminopyridine derivatives exert their anticancer effects by targeting specific protein kinases involved in cell proliferation, survival, and angiogenesis. For instance, certain derivatives have shown potent inhibitory activity against kinases such as ALK2, IRAK4, and CDKs.[9][11][12] The 2-aminopyridine moiety typically forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the 5-aryl group extends into a hydrophobic pocket, contributing to both potency and selectivity.[10]

Below is a generalized representation of the interaction between a 5-aryl-2-aminopyridine inhibitor and a protein kinase active site.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 5-Aryl-2-Aminopyridine Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Aminopyridine 2-Aminopyridine Core Aminopyridine->Hinge H-Bonds Aryl 5-Aryl Group Aryl->HydrophobicPocket Hydrophobic Interactions

Caption: Kinase Inhibition by 5-Aryl-2-Aminopyridine Derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the design of potent and selective 5-aryl-2-aminopyridine-based anticancer agents.[10][13] Key findings include:

  • Substituents on the 5-Aryl Ring: The nature and position of substituents on the 5-aryl ring significantly influence potency and selectivity. Electron-withdrawing or donating groups can modulate the electronic properties and steric interactions within the hydrophobic pocket of the target kinase.[14]

  • Modifications of the 2-Amino Group: Alterations to the 2-amino group can impact the hydrogen bonding interactions with the kinase hinge. While some modifications are tolerated, others can lead to a loss of activity.[15]

  • Pyridine Core Modifications: Replacement of the pyridine core with other heterocycles, such as pyrazine, has led to novel series of analogues with potent activity.[15]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic potential of chemical compounds.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[16]

  • Compound Treatment: Prepare serial dilutions of the 5-aryl-2-aminopyridine derivatives in culture medium. After 24 hours, remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[4] Several 5-aryl-2-aminopyridine derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[4][17]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. This can include the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX), or the production of pro-inflammatory cytokines like IL-6 and IL-8.[4][18][19] Some derivatives may also exert their effects through the inhibition of kinases involved in inflammatory signaling, such as IRAK4.[20][21]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines Inhibitor 5-Aryl-2-aminopyridine Derivative Inhibitor->IRAK4 Inhibition

Caption: Inhibition of the TLR4/IRAK4 Signaling Pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the 5-aryl-2-aminopyridine derivatives orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like ibuprofen.[17]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[22] 5-Aryl-2-aminopyridine derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for further investigation.[6][7][22]

Spectrum of Activity

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.[6][23] For example, certain derivatives have demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus.[6][22] The specific spectrum of activity is highly dependent on the substitution pattern of the molecule.

Experimental Protocol: Antimicrobial Susceptibility Testing

A two-step process involving an initial qualitative screening followed by a quantitative determination of the minimum inhibitory concentration (MIC) is recommended.

A. Disk Diffusion Assay (Qualitative Screening)

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus ATCC 25923) in sterile saline, equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

  • Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the 5-aryl-2-aminopyridine derivative onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters.[6]

B. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Quantitative)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation: Add a standardized inoculum of the target microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[23]

Neuroprotective Activity: Potential in Neurodegenerative Diseases

Emerging evidence suggests that 5-aryl-2-aminopyridine derivatives may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.[24] This activity is often linked to the inhibition of enzymes involved in the pathophysiology of these conditions.

Mechanism of Action: Cholinesterase Inhibition

A key pathological feature of Alzheimer's disease is the decline in acetylcholine levels in the brain.[25] Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase acetylcholine levels and provide symptomatic relief. Several 5-aryl-2-aminopyridine derivatives have been synthesized and shown to inhibit both AChE and BChE.[24][26]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric method measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of AChE or BChE, the test compound, DTNB, and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Synthesis and Characterization

The synthesis of 5-aryl-2-aminopyridine derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[9][10] This versatile reaction allows for the introduction of a wide variety of aryl groups at the 5-position of the pyridine ring.

G Reactants 5-Bromo-2-aminopyridine + Arylboronic Acid Product 5-Aryl-2-aminopyridine Reactants->Product Suzuki Coupling Catalyst Pd Catalyst Base

Caption: General Synthetic Scheme for 5-Aryl-2-Aminopyridine Derivatives.

A typical synthetic procedure involves the reaction of a 5-halo-2-aminopyridine (e.g., 5-bromo-2-aminopyridine) with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system.[10]

The characterization of the synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Elemental Analysis: To determine the elemental composition.

Conclusion and Future Directions

5-Aryl-2-aminopyridine derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy across a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscores their potential for the development of novel therapeutics. The continued exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of specific molecular targets will be crucial in translating the potential of these compounds into clinically effective drugs. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate and advance this important class of molecules.

References

  • Sobola, A. O., & Watkins, G. M. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • Cuny, G. D., Yu, P. B., Laha, J. K., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6346–6363. [Link]

  • Al-Zahrani, L. A., El-Gohary, N. S., & Al-Otaibi, A. M. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 125. [Link]

  • Sharma, R., Kumar, R., & Singh, P. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20. [Link]

  • Kouadri, Z., Aouf, N. E., Dadamoussa, I., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Mehranpour, A. M., Zare, A., Iraji, A., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports, 14(1), 13780. [Link]

  • Kouadri, Z., Aouf, N. E., Dadamoussa, I., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC, 9182143. [Link]

  • Sobola, A. O., & Watkins, G. M. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Younis, Y., Douelle, F., Cabrera, D. G., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860–8871. [Link]

  • Marinescu, M. (2017). 2-Aminopyridine–A classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.
  • Cuny, G. D., Yu, P. B., Laha, J. K., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PMC, 4137256. [Link]

  • Vitorino, M. V., Matos, G. G., de Oliveira, R. B., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]

  • Wang, X., Zhang, Y., Wang, Y., et al. (2022). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PMC, 9389938. [Link]

  • Van der Veken, P., De Schutter, T., De Vleeschouwer, D., et al. (2018). Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. Bioorganic & Medicinal Chemistry Letters, 28(8), 1364–1369. [Link]

  • Sarta, G., Agostinelli, E., Maccioni, E., et al. (1995). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 38(19), 3797–3804. [Link]

  • Ellis, A. M., Singh, S., & Kokel, D. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC, 9005391. [Link]

  • Verga, D., Ganesan, A., & Pavan, M. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3232. [Link]

  • Shestakov, A. S., Grizak, V. S., Shestakova, T. S., et al. (2023). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 28(2), 741. [Link]

  • Liu, Y., Zhang, Y., Wang, Y., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PMC, 9005391. [Link]

  • Kouadri, Z., Aouf, N. E., Dadamoussa, I., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed, 35684377. [Link]

  • Liu, Y., Zhang, Y., Wang, Y., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Semantic Scholar.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 5-Aminopyridine-2-carboxylic Acid in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.
  • Younis, Y., Douelle, F., Cabrera, D. G., et al. (2013). Structure-Activity-Relationship Studies Around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in vivo Activity.
  • Mehranpour, A. M., Zare, A., Iraji, A., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents.
  • Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(6), 2213-2228. [Link]

  • Liu, Y., Zhang, Y., Wang, Y., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PubMed, 35377519. [Link]

  • Fisyuk, A. S., Sirakanyan, S. N., & Stepanyan, G. M. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Chemistry of Heterocyclic Compounds, 57(11), 1015-1021.
  • S. S., & K., S. (2021). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark.
  • Khan, I., Ullah, H., Asari, A., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science.
  • Hsieh, C. J., Liu, Y. C., Chen, Y. L., et al. (2009). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Bioorganic & Medicinal Chemistry Letters, 19(6), 1744–1747. [Link]

  • Mehranpour, A. M., Zare, A., Iraji, A., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. PMC, 11178820. [Link]

  • Abbas, S. Y., El-Sayed, M. A. A., & El-Kerdawy, A. M. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8303. [Link]

  • Landeau, A., & Corvaisier, L. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • S. A., S. G., & P. S. (2024).
  • Kumar, A., & Singh, P. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
  • Wang, Y., Zhang, Y., Wang, X., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic & Medicinal Chemistry, 76, 117094. [Link]

  • Landeau, A., & Corvaisier, L. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery, 1-18. [Link]

  • Hsieh, C. J., Liu, Y. C., Chen, Y. L., et al. (2009). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. PubMed, 19217277. [Link]

  • S. S., & K., S. (2018). Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. Latin American Journal of Pharmacy, 37(1), 169-174.
  • BenchChem. (2025).
  • BenchChem. (2025). A Technical Guide to the Biological Activity Screening of Novel Aminopyridine Compounds. BenchChem.
  • Sobola, A. O., & Watkins, G. M. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Tan, J., Wang, Y., & Zhang, Y. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives.
  • Torres-Piedra, M., Rivera, G., & Arrevillaga-Boni, G. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 27(23), 8303. [Link]

Sources

The 5-Substituted Pyridin-2-Amine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-substituted pyridin-2-amine core is a cornerstone of contemporary medicinal chemistry, demonstrating remarkable versatility as a pharmacophore across a spectrum of therapeutic targets. This technical guide provides an in-depth analysis of the burgeoning research applications of this privileged scaffold. We will explore its critical role in the design of potent and selective kinase inhibitors for oncology, its emergence as a modulator of G-protein coupled receptors for neurological disorders, and its potential in addressing other significant medical needs, including inflammatory and neurodegenerative diseases. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, structure-activity relationships (SAR), and mechanistic principles that underpin the therapeutic promise of 5-substituted pyridin-2-amine derivatives. Detailed experimental protocols and data-driven insights are provided to empower the strategic design and execution of future research endeavors in this exciting field.

Introduction: The Ascendancy of the Pyridin-2-Amine Moiety

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs and biologically active molecules.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its amenability to a wide array of chemical modifications make it an attractive starting point for drug design. Within the diverse landscape of pyridine-containing compounds, the 2-aminopyridine substructure has garnered significant attention. The presence of the amino group at the 2-position provides a crucial hydrogen bond donor and acceptor, which is instrumental in anchoring ligands to the hinge region of kinases, a key interaction for potent inhibition.[2]

The strategic introduction of substituents at the 5-position of the pyridin-2-amine scaffold has proven to be a particularly fruitful avenue for modulating potency, selectivity, and pharmacokinetic properties. This position allows for the exploration of various chemical spaces, enabling the fine-tuning of interactions with the target protein and influencing the overall physicochemical properties of the molecule. This guide will systematically explore the diverse applications of this versatile scaffold, with a focus on the underlying scientific principles and practical experimental considerations.

Synthetic Strategies for 5-Substituted Pyridin-2-Amines

The generation of diverse libraries of 5-substituted pyridin-2-amines is crucial for comprehensive structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have emerged as powerful and versatile tools for the synthesis of these compounds.[3][4][5] These methods offer a high degree of functional group tolerance and allow for the late-stage introduction of a wide range of substituents at the 5-position.

General Synthetic Workflow via Palladium-Catalyzed Cross-Coupling

A common and effective strategy involves the use of a readily available starting material, such as 2-amino-5-bromopyridine, which can then be subjected to a variety of cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups at the 5-position.

G start 2-Amino-5-bromopyridine suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid or Ester) [Pd catalyst, base] start->suzuki buchwald Buchwald-Hartwig Amination (Amine) [Pd catalyst, base, ligand] start->buchwald product_suzuki 5-Aryl/Heteroaryl-pyridin-2-amine suzuki->product_suzuki product_buchwald 5-Amino-substituted-pyridin-2-amine buchwald->product_buchwald G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Inhibitor 5-Substituted Pyridin-2-Amine Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits (dual) G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Inhibitor 5-Substituted Pyridin-2-Amine Inhibitor Inhibitor->Raf inhibits

Sources

Technical Guidance: Safety and Handling of 5-(2,4-Dimethylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1][2]

5-(2,4-Dimethylphenyl)pyridin-2-amine is a bi-aryl amine scaffold frequently utilized in medicinal chemistry as a kinase inhibitor intermediate or a ligand in organometallic catalysis.[1] While specific toxicological data for this precise regioisomer is often proprietary or sparse, its structural homology to 2-aminopyridine and substituted bi-aryls necessitates a handling protocol designed for Potent Bioactive Compounds (PBCs) .

Core Safety Directive: Treat this compound as a potential neurotoxin and skin sensitizer . The 2-aminopyridine moiety is a known structural alert for potassium channel blockage, which can manifest as neurotoxicity (tremors, ataxia) upon significant exposure. The lipophilic dimethylphenyl group enhances dermal absorption, bypassing the natural skin barrier more effectively than simple aminopyridines.

Chemical Identity
PropertyDetail
Chemical Name This compound
Molecular Formula

Molecular Weight 198.27 g/mol
Physical State Solid (Likely off-white to pale yellow powder)
Solubility Low in water; High in DMSO, Methanol, DCM
Structural Alert Aminopyridine (Neurotoxicity risk), Aniline-like substructure (Genotoxicity risk)

Hazard Identification (GHS Classification via Read-Across)

Note: In the absence of a compound-specific SDS, the following classifications are derived from "Read-Across" toxicology of structural analogs (e.g., 2-amino-5-phenylpyridine).

Hazard ClassCategoryHazard StatementMechanism/Reasoning
Acute Toxicity (Oral) Cat 3/4H301/H302: Toxic/Harmful if swallowed.[1]2-Aminopyridines are rapidly absorbed via the GI tract.[1]
Skin Irritation Cat 2H315: Causes skin irritation.[2][3][4][5][6]Basic amine functionality can disrupt the stratum corneum.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[3][4][5][6]Direct contact with mucous membranes causes inflammation.
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[1][2][3][4][5][6]Dust inhalation irritates the upper respiratory tract.
Systemic Toxicity WarningPotential Neurotoxin Blockage of voltage-gated

channels (Kv).[1]

Engineering Controls & Personal Protective Equipment (PPE)[2]

To ensure safety, we rely on a "Containment at Source" strategy. Reliance solely on PPE is insufficient for bioactive amines.

Engineering Controls
  • Primary Barrier: All weighing of dry powder must be performed inside a HEPA-filtered Balance Enclosure or a Class II Biological Safety Cabinet (BSC) .[1]

  • Secondary Barrier: Chemical Fume Hood with a face velocity of 80–100 fpm for all solubilization and reaction steps.

  • Static Control: Use an ionizing bar during weighing. Dry organic amines are prone to static charge, leading to "fly-away" powder that contaminates surfaces.

PPE Matrix
Protection ZoneRequirementTechnical Justification
Respiratory N95 (minimum) or PAPR (if outside hood)Prevents inhalation of micronized dust particles.[1]
Dermal (Hands) Double Gloving: Nitrile (Inner) + Neoprene/Nitrile (Outer)The dimethylphenyl group increases lipophilicity; standard latex is permeable to this compound in solution.
Ocular Chemical Splash GogglesSafety glasses do not provide a seal against floating dust or splashes.
Body Tyvek® Lab Coat (Disposable)Prevents accumulation of dust on street clothes; dispose of as hazmat if contaminated.

Operational Protocol: Safe Handling Workflow

The following workflow enforces a "Chain of Custody" for the chemical, ensuring it is never exposed to the open lab environment.

SafeHandling cluster_containment High Containment Zone Receipt 1. Receipt & Inspection (Check seal integrity) Storage 2. Storage (Cool, Dry, Dark | 2-8°C) Receipt->Storage Log into Inventory Weighing 3. Weighing (Critical Step) Inside HEPA Balance Enclosure Storage->Weighing Transport in Secondary Container Solubilization 4. Solubilization (Add DMSO/Solvent inside Hood) Weighing->Solubilization Transfer Sealed Vial Waste 6. Waste Disposal (Segregated Incineration) Weighing->Waste Contaminated Wipes Reaction 5. Experimental Use (Closed Vessel System) Solubilization->Reaction Syringe Transfer Solubilization->Waste Rinsate Reaction->Waste Quench & Segregate

Figure 1: Chain of Custody workflow ensuring the compound remains contained during the transition from solid to solution state.

Detailed Methodology: Solubilization

Objective: Prepare a stock solution (e.g., 10 mM in DMSO) without generating dust.

  • Preparation: Place the sealed vial of this compound and a pre-weighed scint vial inside the HEPA enclosure.

  • Static Neutralization: Pass the spatula and vials near the ionizing bar to discharge static electricity.

  • Transfer: Gently transfer the required mass. Do not tap the spatula against the vial rim, as this aerosolizes particles.

  • Sealing: Cap the vial tightly before removing it from the balance enclosure.

  • Solvation: Move to the chemical fume hood. Add DMSO via a syringe through a septum (if available) or by carefully uncapping inside the hood.

  • Dissolution: Vortex until clear. If heating is required, do not exceed 40°C to prevent thermal decomposition or volatilization.

Emergency Procedures

Spill Cleanup (Solid)
  • Evacuate the immediate area.

  • Don PPE: Double gloves, goggles, and N95 respirator.

  • Cover: Gently cover the spill with a damp paper towel (soaked in water/surfactant) to prevent dust generation.

  • Scoop: Use a scoop or dustpan to lift the damp material. DO NOT SWEEP dry powder. [1]

  • Clean: Wipe the surface with 10% bleach solution followed by ethanol.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Alert Medical Services —monitor for signs of neurotoxicity (numbness in extremities).

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol , as it may enhance absorption of the lipophilic residue.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2][5][7] Consult an ophthalmologist.

Waste Disposal & Deactivation[2]

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be disposed of in a "Hazardous Solid Waste" drum destined for incineration .

  • Liquid Waste: Solutions containing this amine should be segregated into "Basic Organic Waste" or "Non-Halogenated Organic Waste" depending on the solvent.

  • Deactivation: For cleaning glassware, a rinse with dilute HCl (1M) converts the amine to its hydrochloride salt, which is generally more water-soluble and easier to wash away, though it does not degrade the compound. Oxidative destruction (e.g., Bleach) is effective but must be done cautiously to avoid creating chlorinated byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Aminopyridine. Retrieved from [Link][1]

    • Grounding: Provides the baseline toxicity profile for the aminopyridine pharmacophore (LD50, Neurotoxicity).
  • European Chemicals Agency (ECHA). Registration Dossier for Substituted Pyridines. Retrieved from [Link][1]

    • Grounding: Regulatory classification for skin/eye irritation in pyridine deriv
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

    • Grounding: Standards for Chemical Hygiene Plans and PPE selection.[2]

  • Grounding: Used for read-across hazard classific

Sources

Methodological & Application

Application Notes and Protocols for the Biological Screening of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Aminopyridine Derivatives

Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds with significant and expanding pharmacological interest.[1] Historically, the principal recognized mechanism of action for aminopyridines, such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), is the dose-dependent blockade of voltage-gated potassium channels (Kv).[2][3] This action enhances neurotransmitter release and improves nerve impulse conduction, which has been therapeutically exploited in neurological conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome.[2][4]

However, ongoing research has unveiled a broader spectrum of biological activities for this chemical scaffold. The unique structural properties of the aminopyridine ring allow for interaction with a diverse range of enzymes and receptors, leading to a vast array of biological effects.[1] Consequently, aminopyridine derivatives are now being investigated for their potential as neuroprotective, anti-inflammatory, anticancer, and antimicrobial agents.[5][6][7]

This application note provides a comprehensive and detailed experimental protocol for the biological screening of novel aminopyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a multi-tiered screening cascade to identify and characterize the biological activity of these promising compounds. The protocols are structured to first assess the primary and most common target of aminopyridines—ion channels—and then to explore other potential therapeutic applications.

Part 1: Primary High-Throughput Screening (HTS) for Ion Channel Modulators

The initial phase of screening is designed to rapidly assess a library of aminopyridine derivatives for their ability to modulate ion channel activity. Given that potassium channels are a primary target for aminopyridines, a fluorescence-based thallium flux assay is an excellent choice for a primary HTS due to its robustness, scalability, and cost-effectiveness.[8][9]

Rationale for Thallium Flux Assay

Thallium (Tl+) can permeate potassium channels and is used as a surrogate for K+ ions in this assay.[9][10] The assay utilizes a Tl+-sensitive fluorescent dye that exhibits increased fluorescence upon binding to Tl+.[9] When potassium channels open, Tl+ enters the cell, binds to the dye, and produces a fluorescent signal that is proportional to the ion channel activity. Blockers of potassium channels will prevent the influx of Tl+ and thus reduce the fluorescent signal.

Experimental Workflow for Primary HTS

HTS_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Plate cells expressing the target K+ channel in 384-well plates Dye_Loading Load cells with a Tl+-sensitive fluorescent dye Cell_Plating->Dye_Loading Compound_Addition Add aminopyridine derivatives and controls (vehicle, known blocker) Dye_Loading->Compound_Addition Stimulation Stimulate channel opening (e.g., with high K+ buffer) Compound_Addition->Stimulation Fluorescence_Reading Measure fluorescence intensity using a plate reader Stimulation->Fluorescence_Reading Data_Normalization Normalize data to controls Fluorescence_Reading->Data_Normalization Hit_Identification Identify compounds that significantly reduce the fluorescent signal Data_Normalization->Hit_Identification

Caption: High-throughput screening workflow for identifying potassium channel blockers.

Detailed Protocol: Fluorescence-Based Thallium Flux Assay

Materials:

  • Cells stably expressing the target potassium channel (e.g., CHO or HEK-293 cells)

  • Black, clear-bottom 384-well microplates

  • Thallium-sensitive fluorescent dye kit (e.g., FLIPR® Potassium Assay Kit)[9]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Stimulus buffer (assay buffer containing a high concentration of K+ and Tl+)

  • Aminopyridine derivative library dissolved in DMSO

  • Known potassium channel blocker (positive control, e.g., 4-aminopyridine)

  • Vehicle control (DMSO)

  • Fluorescence plate reader with automated liquid handling capabilities

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: On the day of the assay, remove the cell culture medium and add the fluorescent dye solution to each well. Incubate for 1 hour at room temperature, protected from light.[9]

  • Compound Addition: Add the aminopyridine derivatives to the wells at the desired final concentration. Also include wells with the positive control and vehicle control. Incubate for 25 minutes at room temperature.[9]

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.

  • Stimulation: Using the plate reader's liquid handling capabilities, add the stimulus buffer to all wells to induce channel opening and Tl+ influx.

  • Data Acquisition: Immediately after adding the stimulus buffer, continuously record the fluorescence intensity for 2-5 minutes.

Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) * 100 where Signal_compound is the fluorescence signal in the presence of the test compound, Signal_max is the signal with the vehicle control, and Signal_min is the signal with the positive control.

  • Identify "hits" as compounds that exhibit a statistically significant inhibition of the fluorescence signal.

Part 2: Secondary Screening and Hit Confirmation

Hits identified from the primary HTS require further characterization to confirm their activity, determine their potency and mechanism of action, and assess their potential toxicity. This phase involves more detailed and lower-throughput assays.

Gold Standard Confirmation: Whole-Cell Patch Clamp Electrophysiology

Patch clamp electrophysiology is the gold standard for studying ion channels, providing high-quality, physiologically relevant data on channel function.[8] This technique directly measures the ionic currents flowing through the channels in a single cell, allowing for a detailed characterization of how a compound affects channel gating and permeation.[11][12]

Rationale for Whole-Cell Patch Clamp

This technique allows for the precise control of the cell's membrane potential (voltage-clamp) while measuring the resulting ionic currents.[13] This enables the determination of a compound's potency (IC50), its mechanism of action (e.g., open-channel block, closed-state block), and its voltage-dependency.

Experimental Workflow for Whole-Cell Patch Clamp

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Prepare cells expressing the target ion channel Seal_Formation Form a GΩ seal between the pipette and cell membrane Cell_Prep->Seal_Formation Pipette_Prep Pull and fill glass micropipettes with internal solution Pipette_Prep->Seal_Formation Whole_Cell Rupture the membrane to achieve whole-cell configuration Seal_Formation->Whole_Cell Baseline_Current Record baseline ionic currents Whole_Cell->Baseline_Current Compound_Perfusion Perfuse the cell with the aminopyridine derivative Baseline_Current->Compound_Perfusion Post_Compound_Current Record currents in the presence of the compound Compound_Perfusion->Post_Compound_Current Current_Analysis Measure changes in current amplitude and kinetics Post_Compound_Current->Current_Analysis IC50_Determination Construct dose-response curves to determine IC50 Current_Analysis->IC50_Determination

Caption: Workflow for whole-cell patch clamp electrophysiology.

Detailed Protocol: Whole-Cell Voltage-Clamp Recording

Materials:

  • Cells expressing the target ion channel plated on coverslips

  • Patch clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries and pipette puller

  • External solution (aCSF or similar, containing physiological ion concentrations)[12]

  • Internal solution (pipette solution, containing specific ions to isolate the current of interest)[14]

  • Aminopyridine derivative and controls

  • Perfusion system

Procedure:

  • Preparation: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.[13]

  • Pipette Preparation: Pull a glass pipette with a resistance of 3-7 MΩ when filled with the internal solution.[11]

  • Seal Formation: Under visual guidance, carefully approach a cell with the pipette tip. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette and the cell membrane.[13]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.[12]

  • Baseline Recording: In voltage-clamp mode, apply a voltage protocol to elicit the ionic current of interest and record the baseline currents.

  • Compound Application: Perfuse the recording chamber with the external solution containing the aminopyridine derivative at a known concentration.

  • Post-Compound Recording: After the compound has had time to take effect, apply the same voltage protocol and record the currents in the presence of the compound.

  • Dose-Response: Repeat steps 5-7 with increasing concentrations of the compound to determine the dose-response relationship.

Data Analysis:

  • Measure the peak current amplitude before and after compound application.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Assessing Cytotoxicity

It is crucial to determine if the observed biological activity of the aminopyridine derivatives is due to a specific interaction with a target or a result of general cytotoxicity.[15][16] Cell viability assays are essential for this purpose.[17]

Rationale for ATP-Based Cell Viability Assay

The amount of ATP is directly proportional to the number of metabolically active, viable cells.[17] This assay is highly sensitive, rapid, and suitable for a multi-well plate format.[18]

Detailed Protocol: ATP-Based Luminescence Assay

Materials:

  • Cells of interest (e.g., the same cell line used for the primary screen or a panel of cell lines)

  • White, opaque 96- or 384-well plates

  • ATP-based luminescence assay kit (e.g., CellTiter-Glo®)[18]

  • Aminopyridine derivatives and controls

  • Luminometer

Procedure:

  • Cell Plating: Seed cells into the multi-well plates and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the aminopyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Add the ATP-based assay reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

  • Incubation: Incubate for a short period at room temperature to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence in each well using a luminometer.

Data Analysis:

  • Normalize the luminescence signal of the treated cells to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the compound concentration and determine the CC50 (50% cytotoxic concentration).

Parameter Primary HTS (Thallium Flux) Secondary Screen (Patch Clamp) Cytotoxicity (ATP Assay)
Throughput High (384/1536-well)Low (single cell)High (96/384-well)
Endpoint Fluorescence IntensityIonic CurrentLuminescence
Information Hit IdentificationPotency (IC50), MechanismToxicity (CC50)
Cost Low per data pointHigh per data pointLow per data point

Part 3: Exploring Other Therapeutic Applications

Beyond ion channel modulation, aminopyridine derivatives have shown promise in other therapeutic areas. The following protocols provide a starting point for screening for neuroprotective and anti-inflammatory activities.

Neuroprotection Screening

Several studies have suggested that aminopyridines may have neuroprotective properties.[5][7][19] An in vitro model of excitotoxicity can be used to screen for compounds that protect neurons from cell death.

Detailed Protocol: In Vitro Glutamate Excitotoxicity Assay

Materials:

  • Primary cortical neurons or a neuronal cell line

  • Neurobasal medium and supplements

  • Glutamate

  • Aminopyridine derivatives

  • Cell viability assay kit (e.g., MTT or LDH release assay)

Procedure:

  • Cell Culture: Culture the neurons in multi-well plates.

  • Pre-treatment: Pre-treat the neurons with the aminopyridine derivatives for a specified time.

  • Excitotoxic Insult: Expose the neurons to a high concentration of glutamate for a short period to induce excitotoxicity.

  • Washout and Recovery: Wash out the glutamate and replace it with fresh medium containing the test compounds. Incubate for 24 hours.

  • Viability Assessment: Assess cell viability using a standard assay.

Data Analysis:

  • Compare the viability of neurons treated with the aminopyridine derivatives to those treated with glutamate alone.

  • Identify compounds that significantly increase neuronal survival.

Anti-inflammatory Screening

Aminopyridine derivatives have also been investigated for their anti-inflammatory potential.[20][21] A common in vitro assay to screen for anti-inflammatory activity is to measure the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.

Detailed Protocol: Nitric Oxide (NO) Production Assay in Macrophages

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Aminopyridine derivatives

  • Griess reagent

Procedure:

  • Cell Plating: Seed the macrophages in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with the aminopyridine derivatives.

  • Inflammatory Stimulation: Stimulate the cells with LPS to induce the production of NO.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

Data Analysis:

  • Quantify the amount of nitrite produced in the presence of the test compounds.

  • Identify compounds that significantly reduce LPS-induced NO production without causing cytotoxicity.

Conclusion

The screening cascade outlined in this application note provides a systematic and comprehensive approach to characterizing the biological activities of novel aminopyridine derivatives. By starting with a high-throughput screen for the most common target and progressing to more detailed mechanistic and phenotypic assays, researchers can efficiently identify and prioritize compounds with therapeutic potential. The inherent versatility of the aminopyridine scaffold warrants a broad and thorough biological evaluation to unlock its full pharmacological promise.

References

  • ION Biosciences. (n.d.). High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Retrieved from [Link]

  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Sullivan, E., et al. (2002). High-throughput screening for ion channel modulators. ASSAY and Drug Development Technologies, 1(1-2), 119-126.
  • Keogh, M., et al. (2012). The use of aminopyridines in neurological disorders.
  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3435.
  • Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • Amour, A., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12197-12213.
  • Molecular Devices. (n.d.). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Retrieved from [Link]

  • Georgieva, M., et al. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. Amino Acids, 53(8), 1279-1286.
  • Khan, I., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2465-2477.
  • ION Biosciences. (n.d.). Potassium Channel Assays | K⁺ Indicators. Retrieved from [Link]

  • ResearchGate. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice—a behavioral and immunohistochemical study | Request PDF. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Potassium Channel Screening & Profiling Services. Retrieved from [Link]

  • Chen, J., et al. (2003). Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing. Chemistry & Biology, 10(11), 1127-1136.
  • Adebayo, G. I., & Arise, R. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria, 46(4).
  • Roden, D. M. (2012). Pharmacogenetics of potassium channel blockers. Cardiovascular therapeutics, 30(5), e246-e253.
  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • AXOL Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

  • Damtew, A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 108-115.
  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • Al-Warhi, T., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(11), 3435.
  • Addy, N. A., et al. (2014). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of visualized experiments : JoVE, (93), 52233.
  • ResearchGate. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors | Request PDF. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3435.
  • Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Retrieved from [Link]

  • protocols.io. (2026, January 9). Whole-cell patch-clamp recordings. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of anti‐inflammatory compounds. (A) Representative graph.... Retrieved from [Link]

  • protocols.io. (2023, April 12). Whole-cell patch-clamping of cultured human neurons. Retrieved from [Link]

Sources

Definitive Structural Elucidation of 5-(2,4-Dimethylphenyl)pyridin-2-amine: An Integrated NMR and Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 5-(2,4-Dimethylphenyl)pyridin-2-amine, a biaryl amine, represents a common and important scaffold in medicinal chemistry.[1][2] This application note provides a comprehensive, in-depth guide to the unambiguous structural confirmation of this compound using a suite of advanced analytical techniques. We move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are synergistically employed to validate molecular identity, connectivity, and integrity. The protocols and interpretations detailed herein serve as a robust template for the characterization of related heterocyclic and biaryl systems.

Introduction and Synthetic Context

This compound is a heterocyclic compound featuring a pyridine ring linked to a dimethylphenyl moiety. Such 5-aryl-2-aminopyridine structures are prevalent in pharmacologically active molecules. The reliable synthesis and unequivocal characterization of these compounds are critical prerequisites for further development.

A highly efficient and widely adopted method for synthesizing such biaryl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] In this context, this compound is typically synthesized by coupling 5-bromo-2-aminopyridine with 2,4-dimethylphenylboronic acid. Understanding the synthetic route is crucial as it informs the expected structure and potential impurities.

Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product r1 5-Bromo-2-aminopyridine p1 This compound r1->p1 + r2 2,4-Dimethylphenylboronic acid r2->p1 cat Pd Catalyst (e.g., Pd(PPh₃)₄) cat->p1 Solvent, Heat base Base (e.g., K₃PO₄) base->p1

Caption: General schematic of the Suzuki-Miyaura cross-coupling synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete structural picture.

¹H NMR: Mapping the Proton Framework

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling.

  • Amine Protons (-NH₂): A broad singlet is typically observed, the chemical shift of which is highly dependent on solvent and concentration.

  • Pyridine Ring Protons (H3, H4, H6): These protons appear in the aromatic region. H6, being ortho to the nitrogen, is the most deshielded. H3, ortho to the electron-donating amino group, is the most shielded. H4 will appear as a doublet of doublets due to coupling with both H3 and H6.

  • Dimethylphenyl Ring Protons (H3', H5', H6'): These protons also reside in the aromatic region. Their distinct chemical shifts are influenced by the two methyl groups.

  • Methyl Protons (-CH₃): Two sharp singlets are expected for the non-equivalent methyl groups at the C2' and C4' positions.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H6 (Py) ~8.0-8.2 d J ≈ 2.5 Hz 1H
H4 (Py) ~7.4-7.6 dd J ≈ 8.5, 2.5 Hz 1H
H3 (Py) ~6.5-6.7 d J ≈ 8.5 Hz 1H
H3', H5', H6' (Ph) ~7.0-7.2 m - 3H
-NH₂ ~4.5-5.5 br s - 2H
-CH₃ (C4') ~2.3-2.4 s - 3H

| -CH₃ (C2') | ~2.1-2.2 | s | - | 3H |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, revealing the molecule's carbon framework. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

  • Pyridine Carbons: C2, bearing the amino group, is highly shielded. C5, attached to the phenyl ring, and C6, adjacent to the nitrogen, are deshielded.

  • Dimethylphenyl Carbons: The two carbons bearing methyl groups (C2', C4') and the carbon attached to the pyridine ring (C1') are quaternary and will show distinct shifts. The remaining CH carbons (C3', C5', C6') will appear in the typical aromatic region (~125-131 ppm).[4]

  • Methyl Carbons: Two signals are expected in the aliphatic region (~15-25 ppm).

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

Carbon Assignment Predicted δ (ppm)
C2 (Py) ~158
C6 (Py) ~147
C4 (Py) ~138
C5 (Py) ~129
C3 (Py) ~108
C1' (Ph) ~136
C2' (Ph) ~135
C4' (Ph) ~137
C6' (Ph) ~131
C3' (Ph) ~128
C5' (Ph) ~127
-CH₃ (C4') ~21

| -CH₃ (C2') | ~20 |

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect.[5][6]

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[7] It is invaluable for tracing the proton connectivity within the pyridine ring (H3-H4-H6) and the dimethylphenyl ring (H5'-H6'), confirming the individual spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to (¹J-coupling).[8] It provides an unambiguous assignment of the protonated carbon signals in the ¹³C NMR spectrum by linking them to their known ¹H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J-coupling).[7][8] The key correlation for this molecule is between the pyridine protons (H4, H6) and the quaternary carbon of the phenyl ring (C1'), and vice-versa (e.g., H6' to C5 of the pyridine). This definitively establishes the connection point between the two aromatic rings.

HMBC_Correlations cluster_key Key HMBC Correlations k1 H4 (Py) ↔ C5, C6, C2 (Py) k2 H6 (Py) ↔ C5, C4, C2 (Py) k3 H6' (Ph) ↔ C1', C5', C2' (Ph) k4 H6' (Ph) ↔ C5 (Py) [Crucial Link] k5 H4 (Py) ↔ C1' (Ph) [Crucial Link] k6 Me (C2') ↔ C1', C2', C3' (Ph) placeholder

Caption: Key HMBC correlations confirming the C5-C1' linkage.

Mass Spectrometry (MS) Analysis

Mass spectrometry complements NMR by providing the molecular weight of the compound and, through fragmentation analysis, additional structural verification. The choice of ionization method is critical.[9]

Electrospray Ionization (ESI-MS): Molecular Weight Confirmation

ESI is a "soft" ionization technique ideal for polar molecules, producing primarily protonated molecular ions [M+H]⁺ with minimal fragmentation.[10][11] This is the definitive method for confirming the molecular weight. For this compound (C₁₃H₁₄N₂), the expected monoisotopic mass is 198.1157. ESI-MS in positive ion mode should therefore show a strong signal at m/z 199.1235.

Electron Impact (EI-MS): Structural Fragmentation

EI is a "hard" ionization technique that imparts significant energy, leading to reproducible fragmentation patterns that act as a molecular fingerprint.[12] While the molecular ion peak (M⁺˙ at m/z 198) may be observed, fragment ions are more prominent.

  • Benzylic Cleavage: A very common and favorable fragmentation is the loss of a methyl radical from the molecular ion to form a stable benzylic-type cation, resulting in a strong peak at m/z 183 ([M-CH₃]⁺).

  • Ring Fragmentations: Cleavage of the pyridine ring can lead to the loss of neutral molecules like hydrogen cyanide (HCN), resulting in a peak at m/z 171 ([M-HCN]⁺).[13]

Table 3: Predicted Mass Spectral Data

Ionization Predicted m/z Proposed Fragment Ion Rationale
ESI (+) 199.12 [M+H]⁺ Protonated molecular ion
EI 198.12 [M]⁺˙ Molecular ion
EI 183.10 [M-CH₃]⁺ Loss of a methyl radical

| EI | 171.09 | [M-HCN]⁺˙ | Loss of hydrogen cyanide from pyridine ring |

Experimental Protocols

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).[14]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • 1D Spectra:

    • Acquire the ¹H NMR spectrum with 16-32 scans.

    • Acquire the ¹³C{¹H} NMR spectrum with 1024-2048 scans.

  • 2D Spectra:

    • gCOSY: Acquire a gradient-selected COSY spectrum with 2-4 scans per increment over 256 increments.

    • gHSQC: Acquire a gradient-selected, phase-sensitive HSQC spectrum optimized for ¹JCH ≈ 145 Hz.

    • gHMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range coupling (ⁿJCH) of 8 Hz.

  • Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • ESI-MS: Prepare a dilute solution (~10 µg/mL) of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

    • GC-EI-MS: Prepare a ~1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation:

    • ESI-MS: Use a Q-TOF or Orbitrap mass spectrometer coupled to a liquid chromatography system (or direct infusion).

    • GC-EI-MS: Use a gas chromatograph coupled to a quadrupole or ion trap mass spectrometer.

  • Data Acquisition:

    • ESI-MS: Infuse the sample at 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

    • GC-EI-MS: Inject 1 µL of the sample. Use a standard temperature program (e.g., ramp from 50°C to 280°C). Acquire spectra using electron energy of 70 eV.

Integrated Analysis Workflow and Conclusion

The definitive characterization of this compound is achieved not by a single technique, but by the logical integration of multiple data streams. The workflow below illustrates this synergistic approach.

Characterization_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy start Synthesized Compound This compound ms_esi ESI-MS (Soft Ionization) start->ms_esi Provides MW ms_ei EI-MS (Hard Ionization) start->ms_ei Provides Fingerprint nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d Identifies Environments ms_result Molecular Formula Confirmed (C₁₃H₁₄N₂) ms_esi->ms_result frag_result Fragmentation Supports Core Structure ms_ei->frag_result conclusion Unambiguous Structure Confirmed ms_result->conclusion frag_result->conclusion nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Assigns Signals nmr_result Atom Connectivity Established nmr_2d->nmr_result Links Fragments nmr_result->conclusion

Caption: Integrated workflow for structural elucidation.

References

  • Harvey, D. J. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography A, 579(1), 1-12. [Link]

  • Ahmad, A., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 23(10), 2449. [Link]

  • Komiya, S., et al. (2007). Supporting Information for Self-Assembled Spherical Complexes. Wiley-VCH. [Link]

  • Al-Hadedi, A. A. M., et al. (2020). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. ResearchGate. [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1975). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, 11(5), 697-700. [Link]

  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for Selected Compounds. Royal Society of Chemistry. [Link]

  • Kovács, L., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 997-1004. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Selt, M., et al. (2014). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. Molecules, 19(8), 12595-12606. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Kauppinen, R., & Kolehmainen, E. (2002). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. ARKIVOC. [Link]

  • Stier, F., & Grimme, S. (2022). Impact of solvent interactions on ¹H and ¹³C chemical shifts investigated using DFT and a reference dataset recorded in CDCl₃ and CCl₄. Physical Chemistry Chemical Physics, 24(34), 20389-20400. [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • University of Arizona. (n.d.). 2D NMR. University of Arizona. [Link]

  • Wun, K. S., et al. (2016). ESI response of aniline and 4-aminopyridine in presence of different, pH-modifying electrolytes. PLoS ONE, 11(12), e0167502. [Link]

  • Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Tsyshkovska, M., et al. (2022). ¹⁵N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. Molecules, 27(19), 6296. [Link]

  • NIST. (n.d.). Pyridine, 2-(1-methylethyl)-. NIST WebBook. [Link]

  • Schymanski, E. L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 606. [Link]

  • Wang, Z., et al. (2022). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 144(30), 13545-13551. [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Slideshare. (2019). 2D NMR Spectroscopy. Slideshare. [Link]

  • Liu, H., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7899. [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]

  • Proba, Z., & Wierzchowski, K. L. (1978). Conformation of the dimethylamino-group in benzene, pyridine, pyrimidine, and cytosine derivatives. ¹³C Chemical shift studies of ortho-methyl substitution effects. Journal of the Chemical Society, Perkin Transactions 2, (9), 1119-1123. [Link]

  • Jeffrey, S. W., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(18), 2093-2104. [Link]

  • Zhang, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [¹⁸F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(17), 7091-7101. [Link]

  • Yu, H., et al. (2012). Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Journal of Organic Chemistry, 77(19), 8615-8620. [Link]

  • Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (3), 337-339. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Emory University. [Link]

  • Wang, C., et al. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Tsinghua Science and Technology, 11(6), 727-733. [Link]

  • Potkin, V. I., et al. (2003). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. [Link]

  • Zhang, J., et al. (2020). Synthesis and Properties of N²,N⁶-Dimethyl-N²,N⁴,N⁶,3,5-Pentanitro-2,4,6-Pyridinetriamine. Chinese Journal of Energetic Materials, 28(10), 963-968. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 65, 128695. [Link]

  • Chemistry World. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 5-Arylpyridin-2-Amine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Arylpyridin-2-Amine Scaffold as a Privileged Structure in Drug Discovery

The 5-arylpyridin-2-amine core is a recognized "privileged scaffold" in medicinal chemistry. This structural motif is prevalent in a multitude of biologically active compounds, demonstrating a remarkable ability to interact with a diverse range of protein targets. Its inherent properties, including its synthetic tractability and favorable pharmacokinetic characteristics, have established it as a cornerstone for the development of novel therapeutics. Libraries based on this scaffold have yielded potent modulators of key cellular signaling pathways, making them a valuable resource in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.

Notably, derivatives of the 5-arylpyridin-2-amine scaffold have demonstrated significant activity as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Checkpoint Kinase 1 (CHK1), all of which are critical regulators of the cell cycle and are frequently dysregulated in cancer.[1][2] Furthermore, this versatile scaffold has been incorporated into molecules targeting other important enzyme classes, such as lipoxygenase, and has shown potential as allosteric modulators of G-protein coupled receptors (GPCRs).[3][4]

This document provides detailed application notes and protocols for designing and implementing robust HTS assays to screen 5-arylpyridin-2-amine libraries against two major target classes: protein kinases and GPCRs. The methodologies described herein are designed to be adaptable and provide a framework for identifying and characterizing novel bioactive molecules.

Part 1: High-Throughput Screening for Kinase Inhibitors

Protein kinases are a major class of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer. The 5-arylpyridin-2-amine scaffold is a common feature in many potent and selective kinase inhibitors.[1][2][5] This section details a robust HTS assay for identifying kinase inhibitors from a 5-arylpyridin-2-amine library using the principle of Fluorescence Polarization (FP).

Assay Principle: Fluorescence Polarization (FP) Competition Assay

Fluorescence Polarization is a powerful technique for studying molecular interactions in solution.[6] The assay principle is based on the difference in the rotational speed of a small fluorescently labeled molecule (tracer) when it is free in solution versus when it is bound to a larger molecule (protein kinase).

  • Low Polarization: When the fluorescent tracer is unbound, it tumbles rapidly, resulting in a low polarization value.

  • High Polarization: When the tracer binds to the much larger kinase, its tumbling is significantly slowed, leading to a high polarization value.

  • Inhibition: A test compound from the 5-arylpyridin-2-amine library that binds to the kinase's active site will compete with the fluorescent tracer. This displacement of the tracer results in a decrease in the polarization signal, which is directly proportional to the inhibitory activity of the compound.

FP_Assay_Principle cluster_low_pol Low Polarization (Unbound Tracer) cluster_high_pol High Polarization (Bound Tracer) cluster_inhibition Inhibition (Compound Binding) Tracer_low Fluorescent Tracer Rapid_Tumbling Rapid Tumbling Kinase_high Kinase Tracer_high Tracer Kinase_high->Tracer_high Binding Slow_Tumbling Slow Tumbling Kinase_inhib Kinase Inhibitor Inhibitor Kinase_inhib->Inhibitor Binding Low_Polarization Low Polarization Tracer_inhib Tracer (Displaced) Inhibitor->Tracer_inhib Displaces

Experimental Protocol: FP-Based Kinase Inhibition Assay

This protocol is a general guideline and should be optimized for the specific kinase of interest.

Materials and Reagents:

  • Purified recombinant protein kinase (e.g., CDK4/Cyclin D1, Aurora A)

  • Fluorescently labeled tracer (a known ligand or ATP competitive probe)

  • 5-Arylpyridin-2-amine compound library (solubilized in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each compound from the 5-arylpyridin-2-amine library (typically at 10 mM in DMSO) into the assay wells of a 384-well plate.

    • Include appropriate controls:

      • Negative Control (0% Inhibition): DMSO only.

      • Positive Control (100% Inhibition): A known potent inhibitor of the target kinase.

  • Kinase Addition:

    • Prepare a solution of the protein kinase in assay buffer at a concentration optimized for a robust signal window.

    • Add 10 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Tracer Addition:

    • Prepare a solution of the fluorescent tracer in assay buffer at its predetermined Kd concentration.

    • Add 10 µL of the tracer solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Interpretation

1.3.1. Calculation of Percent Inhibition:

The raw fluorescence polarization data is converted to percent inhibition using the following formula:

Percent Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])

Where:

  • mP_sample is the millipolarization value of the test compound.

  • mP_negative_control is the average millipolarization of the DMSO-only wells.

  • mP_positive_control is the average millipolarization of the wells with the known inhibitor.

1.3.2. Assay Quality Control: Z'-Factor Calculation:

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[7] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z' = 1 - [(3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control|]

Where:

  • SD is the standard deviation.

  • Mean is the average millipolarization.

1.3.3. Hit Identification and Confirmation:

  • Primary Screen: Compounds exhibiting inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits."

  • Dose-Response Analysis: Primary hits are re-tested in a dose-response format to determine their potency (IC₅₀ value).

  • Orthogonal Assays: Confirmed hits should be further validated using an orthogonal assay, such as a biochemical assay that measures enzyme activity (e.g., ADP-Glo™ Kinase Assay) or a cell-based assay.

Table 1: Representative Data for a Kinase HTS Campaign

ParameterValueInterpretation
Library Size 10,000 compounds
Screening Concentration 10 µM
Z'-Factor 0.78Excellent assay performance
Hit Rate (Primary Screen) 1.2%120 initial hits
Confirmed Hits (Dose-Response) 0.3%30 confirmed hits

Part 2: High-Throughput Screening for GPCR Modulators

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[8] The 5-arylpyridin-2-amine scaffold has been identified in allosteric modulators of GPCRs, offering a promising avenue for developing novel therapeutics with improved specificity.[4][6] This section describes a cell-based HTS assay to identify modulators of GPCR activity by measuring changes in intracellular calcium levels.

Assay Principle: Calcium Flux Assay

Many GPCRs, upon activation, trigger the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This transient increase in cytosolic Ca²⁺ can be detected using fluorescent or luminescent calcium indicators.

  • Fluorescent Calcium Dyes: Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-8). Upon binding to Ca²⁺, the dye's fluorescence intensity increases significantly.

  • Luminescent Reporters: Genetically encoded calcium indicators, such as aequorin, can also be used. In the presence of its cofactor coelenterazine, aequorin emits light upon binding to Ca²⁺.[9]

This assay can be configured to identify both agonists and antagonists/allosteric modulators.

Calcium_Flux_Assay cluster_agonist Agonist Screening cluster_antagonist Antagonist/Allosteric Modulator Screening Agonist Agonist (Test Compound) GPCR_agonist GPCR Agonist->GPCR_agonist Binds & Activates Antagonist Antagonist/ Allosteric Modulator (Test Compound) Calcium_agonist Intracellular Calcium Release GPCR_agonist->Calcium_agonist Triggers Signal_agonist Fluorescent/Luminescent Signal Calcium_agonist->Signal_agonist Induces GPCR_antagonist GPCR Antagonist->GPCR_antagonist Binds Known_Agonist Known Agonist Known_Agonist->GPCR_antagonist Stimulates No_Signal No/Reduced Signal GPCR_antagonist->No_Signal Inhibition of Calcium Release

Experimental Protocol: Cell-Based Calcium Flux Assay

This protocol provides a general framework for a fluorescent-based calcium flux assay.

Materials and Reagents:

  • A stable cell line expressing the target GPCR (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 No Wash Calcium Assay Kit)

  • 5-Arylpyridin-2-amine compound library (solubilized in DMSO)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Known agonist and antagonist for the target GPCR

  • 384-well, black-walled, clear-bottom microplates

  • A plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR Tetra®)

Procedure:

  • Cell Plating:

    • Seed the GPCR-expressing cells into 384-well plates at an optimized density and allow them to adhere and form a confluent monolayer overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plates at 37°C for 1 hour to allow for dye loading.

  • Compound Addition and Signal Detection (Agonist Mode):

    • Place the plate in the plate reader and initiate kinetic reading.

    • After establishing a stable baseline, add the compounds from the 5-arylpyridin-2-amine library to the wells.

    • Continue to monitor the fluorescence signal for 2-3 minutes to detect any agonist-induced calcium mobilization.

  • Compound and Agonist Addition (Antagonist/Allosteric Modulator Mode):

    • Add the test compounds and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in the plate reader and initiate kinetic reading.

    • After establishing a baseline, add a known agonist at its EC₈₀ concentration.

    • Monitor the fluorescence signal to detect any inhibition of the agonist-induced response.

Data Analysis and Interpretation

2.3.1. Data Normalization and Response Calculation:

  • The kinetic data is typically analyzed by calculating the maximum peak fluorescence intensity or the area under the curve.

  • The response is often normalized to the response of a known reference agonist (for agonist screening) or the inhibition of the agonist response (for antagonist screening).

2.3.2. Hit Identification and Characterization:

  • Agonist Hits: Compounds that induce a significant increase in the fluorescence signal above a defined threshold.

  • Antagonist/Negative Allosteric Modulator Hits: Compounds that significantly inhibit the response to the known agonist.

  • Positive Allosteric Modulator Hits: Compounds that potentiate the response to a sub-maximal concentration of the known agonist.

  • Confirmed hits should be further characterized in dose-response studies to determine their potency (EC₅₀ or IC₅₀) and efficacy.

Table 2: Key Parameters for a GPCR Calcium Flux HTS

ParameterAgonist ScreenAntagonist Screen
Cell Line HEK293 expressing GPCR of interestHEK293 expressing GPCR of interest
Detection Method Fluo-8 Calcium AssayFluo-8 Calcium Assay
Compound Addition Test compoundsTest compounds followed by known agonist
Primary Readout Increase in fluorescenceInhibition of agonist-induced fluorescence
Z'-Factor Target > 0.5> 0.5

Conclusion

The 5-arylpyridin-2-amine scaffold represents a rich source of potential drug candidates. The high-throughput screening assays detailed in these application notes provide robust and reliable methods for identifying novel kinase inhibitors and GPCR modulators from libraries of these compounds. Careful assay development, optimization, and validation are paramount to the success of any HTS campaign. The protocols and data analysis frameworks presented here offer a comprehensive guide for researchers in drug discovery to effectively screen 5-arylpyridin-2-amine libraries and accelerate the identification of promising new therapeutic leads.

References

  • Discovery of 2-Amino-3-amido-5-aryl-pyridines as Highly Potent, Orally Bioavailable, and Efficacious PERK Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. PMC. [Link]

  • Novel Allosteric Modulators of G Protein-coupled Receptors. PMC. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. MedCrave. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

Sources

Troubleshooting & Optimization

Improving the solubility of 5-(2,4-Dimethylphenyl)pyridin-2-amine for assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

As Senior Application Scientists, we often see 5-(2,4-Dimethylphenyl)pyridin-2-amine fail in biological assays not because of a lack of potency, but due to kinetic insolubility .

This molecule presents a classic "brick dust" profile. The 2-aminopyridine core provides a weak basic center (pKa ~6.5–6.8), while the 2,4-dimethylphenyl moiety adds significant lipophilicity (Predicted LogP ~3.2–3.5) and planarity. In standard physiological buffers (pH 7.4), the molecule is predominantly uncharged and driven to aggregate by hydrophobic effects and π-π stacking.

This guide moves beyond basic "mix and vortex" advice. It provides a thermodynamic and kinetic framework to keep this compound in solution during your critical IC50 and cell-based assays.

Part 1: Stock Solution Management (The Foundation)

Q: My DMSO stock solution turned cloudy after a few weeks in the freezer. Is it degraded?

A: It is likely hydrated , not degraded. DMSO is highly hygroscopic. If stored in non-airtight conditions (e.g., standard Eppendorf tubes), it absorbs atmospheric water. For a lipophilic biaryl amine like this compound, even 1–2% water content in DMSO can reduce solubility exponentially, acting as an "anti-solvent."

The Fix:

  • Sonicate: Place the tube in a warm ultrasonic bath (37°C) for 10 minutes.

  • Verify: If it clears, the compound is chemically stable but physically precipitated.

  • Prevention: Store stocks in glass vials with Teflon-lined caps or single-use aliquots to prevent repeated moisture entry during freeze-thaw cycles.

Q: What is the maximum safe concentration for a stock solution?

A: We recommend 10 mM to 20 mM in anhydrous DMSO. While the theoretical solubility limit might be higher (~50 mM), operating near the saturation point increases the risk of "nucleation" where micro-crystals form, acting as seeds for massive precipitation upon thawing.

Part 2: Dilution Strategies (The Transition)

Q: The compound precipitates immediately when I add the DMSO stock to my cell culture media. Why?

A: You are experiencing "Shock Precipitation." When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the local solubility drops instantly. The mixing rate cannot keep up with the precipitation rate.

The Protocol: Intermediate Dilution Step Do not pipette 1 µL of stock directly into 1 mL of media. Use this 3-step "step-down" method to maintain supersaturation.

Table 1: Step-Down Dilution Protocol

StepSourceSolvent/BufferTarget Conc.DMSO %Status
1 Solid Powder100% Anhydrous DMSO10 mM100%Stable Stock
2 10 mM StockIntermediate Buffer *100 µM1%Metastable
3 100 µM Sol.Assay Media1 µM0.01%Assay Ready

*Intermediate Buffer: Instead of pure PBS, use PBS + 0.05% Tween-20 or Pluronic F-127. This surfactant "cushions" the transition from organic to aqueous phase.

Part 3: Advanced Formulation (The Fix)

Q: I need to dose at >50 µM in an animal or tissue slice model, but DMSO is toxic at those levels. What are my options?

A: Switch to Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Unlike co-solvents (PEG/DMSO) which rely on polarity, Cyclodextrins encapsulate the hydrophobic dimethylphenyl tail of the molecule, shielding it from water while maintaining a hydrophilic exterior.

Protocol: 20% HP-β-CD Formulation

  • Vehicle Prep: Dissolve 20g HP-β-CD in 100mL dH2O (20% w/v). Filter sterilize (0.22 µm).

  • Compound Prep: Dissolve compound in a minimal volume of DMSO (e.g., 50 µL for a 5 mg batch).

  • Complexation: Add the DMSO concentrate dropwise to the vortexing HP-β-CD solution.

  • Equilibration: Shake at room temperature for 4 hours. The solution should remain clear.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting solubility based on your specific assay conditions.

SolubilityLogic Start Start: Solubility Issue CheckStock Check DMSO Stock Clarity Start->CheckStock CloudyStock Cloudy/Precipitate CheckStock->CloudyStock ClearStock Clear Solution CheckStock->ClearStock FixStock Action: Sonicate 37°C Use Anhydrous DMSO CloudyStock->FixStock CheckMedia Add to Assay Media ClearStock->CheckMedia FixStock->CheckStock Precipitation Precipitates in Media CheckMedia->Precipitation Yes DilutionMethod Current Method? Precipitation->DilutionMethod DirectAdd Direct Addition (100% -> Aqueous) DilutionMethod->DirectAdd SerialDil Serial Dilution DilutionMethod->SerialDil ImplementStepDown Action: Use Intermediate Dilution (Step-Down) DirectAdd->ImplementStepDown HighConcReq Need >50 µM? SerialDil->HighConcReq UseCyclodextrin Action: Use 20% HP-β-CD (Complexation) HighConcReq->UseCyclodextrin Yes UseSurfactant Action: Add 0.05% Tween-20 to Buffer HighConcReq->UseSurfactant No

Caption: Decision tree for troubleshooting solubility issues, moving from stock integrity to advanced formulation strategies.

Part 5: Critical FAQ - pH Sensitivity

Q: Will adjusting the pH help dissolve the compound?

A: Yes, but be careful. The pyridine nitrogen can be protonated.[1]

  • pH < 5.0: The molecule is protonated (cationic) and significantly more soluble.

  • pH > 7.0: The molecule is neutral (free base) and least soluble.

Warning: Do not rely on acidifying your stock to solve assay issues. If you acidify the stock to pH 4, the moment it enters a pH 7.4 buffered assay (like PBS or DMEM), the buffer capacity will instantly neutralize the acid, forcing the compound back to its neutral, insoluble state. Always optimize solubility for the final assay pH, not the stock pH.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • PubChem Compound Summary. (n.d.). 2-Aminopyridine properties and derivatives. National Center for Biotechnology Information.

Sources

Troubleshooting guide for palladium-catalyzed amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Center.

Ticket ID: PD-AM-404 Topic: Troubleshooting Palladium-Catalyzed (Buchwald-Hartwig) Amination Assigned Specialist: Senior Application Scientist, Organometallic Division

Overview: The Philosophy of "Active Species"

Successful Buchwald-Hartwig amination is not about mixing reagents; it is about maintaining the concentration of the active monoligated Pd(0) species (


). Most failures occur because the catalyst either never enters the cycle (activation failure) or leaves the cycle permanently (deactivation/aggregation).

This guide treats your reaction as a living system. We will diagnose issues based on mechanistic symptoms rather than trial-and-error.

Part 1: Diagnostic Decision Tree

Before altering variables, locate your failure mode on the logic map below.

TroubleshootingFlow Start Start: Analyze Crude Reaction Conversion Is there consumption of Aryl Halide? Start->Conversion NoConv No/Low Conversion (<10%) Conversion->NoConv No YesConv High Conversion Conversion->YesConv Yes Color Did the reaction mixture turn black? NoConv->Color Product Is the desired product formed? YesConv->Product Deactivation ISSUE: Catalyst Deactivation (Pd Black Formation) Color->Deactivation Yes (Precipitate) Activation ISSUE: Activation Failure (Oxidation/Inhibitors) Color->Activation No (Remains Orange/Red) SideRxn ISSUE: Side Reactions (Hydrodehalogenation) Product->SideRxn No (Ar-H detected) Success Optimization: Yield/Purity Product->Success Yes

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Part 2: Troubleshooting Specific Failure Modes

Scenario A: The "Dead" Reaction (No Conversion)

Symptom: Aryl halide remains untouched. The solution often retains the color of the starting catalyst or turns pale yellow.

Root Cause 1: Catalyst Activation Failure If you are using


 or 

+ Ligand, the Pd(II) must be reduced to Pd(0) in situ to become active.
  • The Problem: Amines can coordinate to Pd(II) precursors, stabilizing them and preventing reduction to the active Pd(0) species [1]. Additionally,

    
     quality varies significantly; aged samples contain free dba (dibenzylideneacetone), which inhibits the reaction by competing with the phosphine ligand for the metal center.
    
  • The Fix: Switch to Palladacycle Precatalysts (e.g., Buchwald G3 or G4 generations). These are air-stable Pd(II) species that rapidly reduce to the active

    
     species upon exposure to base, guaranteeing a 1:1 metal-to-ligand ratio.
    

Root Cause 2: Oxidative Addition Stalling

  • The Problem: For aryl chlorides or electron-rich aryl bromides, the oxidative addition step is rate-limiting. If the ligand is not electron-rich enough, the Pd(0) cannot break the C-X bond.

  • The Fix: Use electron-rich, bulky dialkylbiaryl phosphines (e.g., XPhos , SPhos ). The alkyl groups increase electron density on Pd, facilitating oxidative addition.

Scenario B: The "Pd Black" Crash (Catalyst Deactivation)

Symptom: The reaction mixture turns opaque black, and a precipitate forms. Conversion stops abruptly.

Root Cause: Ligand Dissociation Palladium "black" is simply aggregate metallic palladium (


). This occurs when the phosphine ligand dissociates from the Pd(0) center. Naked Pd(0) is unstable and agglomerates.
  • Mechanism:

    
    . If the equilibrium shifts right, 
    
    
    
    (Irreversible).
  • The Fix:

    • Increase Ligand Loading: Never use a 1:1 ratio if generating from separate sources. Use 1.2:1 or 1.5:1 (L:Pd) to push the equilibrium toward the ligated species.

    • Remove Oxygen:

      
       oxidizes phosphines to phosphine oxides (
      
      
      
      ), which cannot bind Pd. This strips the metal of protection. Strictly degas all solvents and liquid reagents.
Scenario C: Hydrodehalogenation (The "Reduced" Product)

Symptom: The aryl halide is converted to the corresponding arene (


).[1]

Root Cause:


-Hydride Elimination 
This is the most common side reaction, especially with primary amines or in alcoholic solvents.
  • Mechanism: Instead of Reductive Elimination (forming C-N bond), the Pd-Amido intermediate undergoes

    
    -hydride elimination to form a Pd-Hydride species, which then reductively eliminates Ar-H [2].
    
  • The Fix:

    • Accelerate Reductive Elimination: Use bulkier ligands (e.g., BrettPhos , tBuBrettPhos ). The steric bulk "squeezes" the substrate and amine together, favoring C-N bond formation over the slower

      
      -hydride elimination.
      
    • Solvent Switch: Avoid primary/secondary alcohols if possible, as they can serve as hydride sources. Use Dioxane or Toluene.[2][3][4]

Part 3: Ligand & Base Selection Guide

Do not guess. Use this matrix to select the starting point for your optimization.

Table 1: Ligand Selection by Substrate Class [3]

Substrate / Amine TypeRecommended LigandWhy?
Primary Amines (Aliphatic)BrettPhos Prevents

-hydride elimination; highly active.
Primary Anilines (Aryl)BrettPhos or tBuXPhos Balances electronic needs of the aniline nucleophile.
Secondary Amines RuPhos Designed to accommodate steric bulk of

amines.[2]
Amides / Carbamates tBuBrettPhos specifically tuned for weak nucleophiles (amidations).
Aryl Chlorides (General)XPhos Excellent oxidative addition promoter.
Heterocycles (e.g., Pyridines)tBuXPhos Tolerates N-coordination from the heterocycle.

Table 2: Base Selection Strategy [4]

BasepKa (conj.[5] acid)Application Notes
NaOtBu ~17Standard First Choice. Soluble in toluene/dioxane. Fast rates.
LiHMDS ~26For Base-Sensitive Groups. Non-nucleophilic. Used for substrates with esters/nitriles that NaOtBu might attack.
Cs₂CO₃ ~10Mildest Option. Requires polar solvent (DMF, DMA) or PEG additives for solubility. Slow reactions.
K₃PO₄ ~12Good balance. Often used with water (2-4%) to create a biphasic system which solubilizes the base.

Part 4: The "Support Center" Standard Protocol

Use this protocol to minimize variables. This utilizes a Precatalyst to eliminate activation issues.[1][3]

Reagents:

  • Aryl Halide (1.0 equiv)[6]

  • Amine (1.2 equiv)

  • Base (NaOtBu, 1.4 equiv)

  • Catalyst: XPhos Pd G4 (1-2 mol%)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Solid Addition: Add Aryl Halide, Base, and Catalyst to a vial equipped with a stir bar.

  • Purge: Seal vial with a septum cap. Evacuate and backfill with Argon (

    
    ).
    
  • Liquid Addition: Add Amine (if liquid) and Solvent via syringe.

    • Critical Step: If the amine is a solid, add it in step 1.

  • Heat: Place in a pre-heated block at 80-100°C.

    • Why? High temperature is often needed to drive the difficult reductive elimination step.

  • Monitor: Check LCMS at 1 hour.

    • Checkpoint: If reaction is brown/black

      
       Catalyst death (Check 
      
      
      
      ). If reaction is clear/orange but no product
      
      
      Switch Ligand.

Part 5: Mechanistic Visualization

Understanding the cycle allows you to pinpoint where the reaction is stalling.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X PdBlack Pd Black (Deactivation) Pd0->PdBlack Ligand Loss / O2 AmineBind Amine Binding (Ar-Pd-Amine) OxAdd->AmineBind + HNR2 Deprot Deprotonation (Ar-Pd-NHR) AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim HydroDehal Hydrodehalogenation (Side Product) Deprot->HydroDehal Beta-Hydride Elim. RedElim->Pd0 - Product

Figure 2: The Catalytic Cycle showing the main pathway (Blue/Green) and critical failure points (Red/Black).

References

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). The Role of the Base in Buchwald–Hartwig Amination: A Theoretical and Experimental Study. Organic Letters, 8(26), 5951–5954. Link

Sources

Technical Support Center: Catalyst Impurity Removal from 5-Aryl-2-Aminopyridine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers engaged in the synthesis of 5-aryl-2-aminopyridine derivatives. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, is instrumental in forging the core structure of these valuable compounds.[1] However, a persistent challenge in process development is the efficient removal of residual palladium catalyst from the final active pharmaceutical ingredient (API).[2][3]

The basic nitrogen of the aminopyridine moiety often forms stable complexes with palladium, making its removal non-trivial.[1][4] Failure to adequately remove these impurities can have significant consequences for downstream applications, particularly in drug development, where stringent limits on elemental impurities are enforced by regulatory bodies like the International Conference on Harmonisation (ICH).[5][6][7] This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help you navigate this critical purification step.

Troubleshooting Common Issues

This section addresses specific problems you might encounter during the purification of your 5-aryl-2-aminopyridine products.

Issue 1: High Palladium Levels Persist After Standard Silica Gel Chromatography

You've performed column chromatography on your crude product, but ICP-MS analysis shows palladium levels are still well above the acceptable limit (e.g., >100 ppm).

  • Root Cause Analysis: The 2-aminopyridine functional group is a potent ligand for palladium.[1][4] During chromatography, the palladium doesn't just travel with the solvent front; it can form a complex with your product, causing them to co-elute. Standard silica gel often lacks the specific affinity needed to break this complex and retain the metal effectively.

  • Solutions & Protocols:

    • Employ a Chelating Additive in the Mobile Phase: Introducing a competitive ligand into your solvent system can help "strip" the palladium from your product.

      • Protocol: Add 1-2% triethylamine to your mobile phase. The triethylamine can displace the aminopyridine from the palladium's coordination sphere, allowing the now "free" product to elute while the palladium species may have a different retention profile.

      • Expert Tip: This method is often effective but may require re-optimization of your gradient to ensure good separation of your product from the now-modified palladium complex and any excess triethylamine.

    • Switch to a Functionalized Silica Gel (Metal Scavenger): These are silica gels modified with functional groups that have a high affinity for heavy metals.[8][9] Thiol (-SH) functionalized silica is particularly effective for scavenging palladium.[9][10][11]

      • Protocol: Instead of a full column, you can use a "catch and release" method. Dissolve your impure product in a suitable solvent (e.g., THF, DCM). Add the thiol-functionalized silica (typically 5-10 wt% relative to the product) and stir the slurry at room temperature for 2-4 hours.[2] Filter off the silica and analyze the filtrate for palladium content.

      • Causality: The soft sulfur atom of the thiol group forms a very strong bond with the soft palladium metal center, effectively sequestering it onto the solid support.[9]

Issue 2: Product and Catalyst Co-crystallize, Yielding Dark or Discolored Crystals

You've attempted to purify your 5-aryl-2-aminopyridine via crystallization, but the resulting crystals are gray or black, indicating palladium contamination.

  • Root Cause Analysis: Similar to the chromatography issue, the strong coordination between your product and palladium can lead to the metal being incorporated into the crystal lattice of your compound.[3] This is especially common when the palladium complex is highly stable and has a similar solubility profile to your product in the chosen solvent system.

  • Solutions & Protocols:

    • Pre-treatment with an Aqueous Wash: Before crystallization, performing a liquid-liquid extraction with a chelating agent can remove a significant portion of the palladium.

      • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate or toluene. Wash the organic layer with an aqueous solution of a chelating agent. N-acetylcysteine is an excellent and cost-effective choice.[12] A 5-10% aqueous solution is typically sufficient. Stir vigorously for 30-60 minutes before separating the layers. The palladium will partition into the aqueous phase as a stable complex with the N-acetylcysteine.

      • Expert Tip: After the wash, it's crucial to wash the organic layer with brine to remove any residual water before proceeding to crystallization.

    • Activated Carbon Treatment: Activated carbon is a low-cost and highly effective adsorbent for removing palladium.[13][14][15]

      • Protocol: Dissolve your crude product in a suitable solvent (e.g., methanol, THF).[2] Add 5-10 wt% of activated carbon (e.g., Darco KB-B).[2] Heat the mixture gently (e.g., 40-50 °C) and stir for 2-18 hours.[2] The time required will depend on the specific palladium species and concentration. Afterward, filter the hot solution through a pad of Celite to remove the carbon.[16][17] The purified product can then be crystallized from the filtrate.

      • Causality: Activated carbon possesses a high surface area and a porous structure that effectively traps palladium species through adsorption.[14][15]

Frequently Asked Questions (FAQs)

  • Q1: What are the acceptable limits for palladium in pharmaceutical products?

    • According to the ICH Q3D guidelines for elemental impurities, palladium is a Class 2B element.[5][6][7] The permitted daily exposure (PDE) for oral administration is 100 µ g/day .[18][19] This translates to a concentration limit in the final drug product, which is calculated based on the maximum daily dose. For a drug with a maximum daily dose of 10 grams, the limit would be 10 ppm.[3][18]

  • Q2: How do I choose between using a scavenger, activated carbon, or crystallization?

    • The choice depends on several factors including the scale of your reaction, the nature of the palladium species, and the properties of your product. The following decision tree can guide your choice.

    Caption: Decision tree for selecting a palladium removal strategy.

  • Q3: Can I combine different purification methods?

    • Absolutely. A multi-step approach is often the most effective.[12] For example, an initial filtration through Celite can remove heterogeneous palladium, followed by an aqueous wash with a chelating agent, and finally, crystallization to achieve the highest purity.[12][16]

  • Q4: What are the pros and cons of scavengers vs. activated carbon?

    • This table summarizes the key differences:

FeatureMetal Scavengers (Functionalized Silica)Activated Carbon
Selectivity High (targeted functional groups)[10][11]Lower (can adsorb product, reducing yield)[20]
Capacity Generally lower but very efficient[10]High capacity for metal adsorption[13]
Cost Higher initial cost[2]Lower cost, readily available[2]
Product Loss Minimal loss of API is a key advantage[10]Can lead to product loss through adsorption[2][20]
Ease of Use Simple slurry and filtration[10]Requires filtration through Celite to remove fine particles[2][16]
  • Q5: How can I verify that the palladium has been successfully removed?

    • The most reliable and sensitive method for quantifying trace metal impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[21] It can accurately measure palladium levels down to parts-per-billion (ppb), ensuring you meet regulatory requirements.

Detailed Experimental Protocol: Palladium Scavenging

This protocol provides a general workflow for screening and implementing a scavenger-based purification.

Scavenging_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization & Scale-up Screen_Start Dissolve impure product in solvent (e.g., THF) Screen_Add Add Scavenger (5-10 wt%) Screen_Start->Screen_Add Screen_Stir Stir at RT (2-4 hours) Screen_Add->Screen_Stir Screen_Filter Filter and collect filtrate Screen_Stir->Screen_Filter Screen_Analyze Analyze filtrate by ICP-MS Screen_Filter->Screen_Analyze Opt_Start Select best scavenger from screening Screen_Analyze->Opt_Start Opt_Vary Optimize parameters: - Scavenger loading - Time - Temperature Opt_Start->Opt_Vary Opt_Scale Scale up reaction using optimized conditions Opt_Vary->Opt_Scale Opt_Final Final ICP-MS analysis to confirm Pd < limit Opt_Scale->Opt_Final

Caption: General workflow for palladium scavenger screening and optimization.

References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Retrieved from [Link]

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division. Retrieved from [Link]

  • Al-Ghouti, M. A., Al-Kaabi, M. A., Ashfaq, M. Y., & Da'na, D. A. (2019). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon. International Journal of Environmental Research and Public Health, 16(21), 4234.
  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements? Retrieved from [Link]

  • Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 253-262.
  • Welch, S. L., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1545-1579.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]

  • Wang, Y., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
  • Pharmaceutical Technology. (2011). API Purification. Retrieved from [Link]

  • Fuji Silysia Chemical, LTD. (n.d.). Silica Gels for Metal Scavenger. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • ResearchGate. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF. Retrieved from [Link]

  • Um, E., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Journal of Colloid and Interface Science, 356(1), 31-36.
  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily? Retrieved from [Link]

  • Technobis Crystallization Systems. (2018). Applications of co-crystals in API synthesis. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]

  • Google Patents. (2005). Method of removing palladium - US20050256327A1.
  • Hermanto, S., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2038-2054.
  • ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Reddit. (2023). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]

  • Lee, Y. C., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 225(1), 125-130.
  • Royal Society of Chemistry. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • RSC Publishing. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-(2,4-Dimethylphenyl)pyridin-2-amine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This guide provides a comparative analysis of the biological activity of 5-(2,4-Dimethylphenyl)pyridin-2-amine against its key positional isomers. While direct comparative experimental data for this specific set of isomers is not extensively published, this document synthesizes established principles of structure-activity relationships (SAR) for aminopyridine-based kinase inhibitors to predict and rationalize their differential biological effects. We will explore the critical roles of the 2-amino group as a hinge-binding motif and the 5-aryl substituent in occupying hydrophobic pockets within kinase active sites. Furthermore, we provide detailed, field-proven protocols for key assays—including in vitro kinase inhibition, cell viability (MTT), and Western Blotting—to enable researchers to empirically validate these principles and characterize novel compounds within this chemical class.

Introduction: The 2-Aminopyridine Scaffold in Drug Discovery

The pyridine ring is a fundamental N-heteroaromatic structure found in numerous natural products and pharmaceuticals.[3][4] The introduction of an amino group, particularly at the C2-position, imbues the scaffold with a unique set of electronic and hydrogen-bonding properties that make it an exceptional pharmacophore. 2-Aminopyridine derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3]

A significant portion of their utility, especially in oncology and immunology, stems from their effectiveness as protein kinase inhibitors.[5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases.[7] The 2-aminopyridine motif is adept at forming critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a foundational interaction for potent inhibition. The substitution pattern on the rest of the pyridine ring dictates the molecule's orientation, solubility, and ability to engage with other regions of the active site, thereby determining both potency and selectivity. This guide focuses on this compound as a representative molecule and explores how subtle isomeric changes can lead to profound differences in biological function.

Structure-Activity Relationship (SAR): Why Isomerism Matters

The biological activity of a small molecule inhibitor is exquisitely sensitive to its three-dimensional structure. For aminopyridine-based kinase inhibitors, two structural features are paramount: the position of the amino group and the nature and position of the larger aryl substituent.

The Critical Role of the 2-Amino Group

The N-H protons of the 2-amino group and the endocyclic pyridine nitrogen act as a bidentate hydrogen-bond donor and acceptor, respectively. This arrangement is perfectly complementary to the backbone amide bonds of the hinge region in many kinases, effectively anchoring the inhibitor in the ATP-binding site.

  • Isomer 1: this compound (The Parent Compound): This is the canonical hinge-binder. The 2-amino group is optimally positioned for hinge interaction.

  • Isomer 2: 5-(2,4-Dimethylphenyl)pyridin-3-amine: Shifting the amino group to the 3-position disrupts the ideal geometry for bidentate hinge binding. While some interaction may be possible, it is significantly weaker, which would predictably lead to a dramatic loss in inhibitory potency against most kinases.[8]

The Influence of the 5-Aryl Substituent

The aryl group at the C5 position typically projects into a hydrophobic pocket within the kinase active site, often referred to as the "back pocket." The nature of this interaction is a key determinant of both potency and selectivity.

  • The Parent Compound's 2,4-Dimethylphenyl Group: The methyl groups at the 2- and 4-positions are not arbitrary. Their placement is likely optimized to maximize van der Waals interactions within a specifically shaped hydrophobic pocket.

  • Isomer 3: 5-(3,5-Dimethylphenyl)pyridin-2-amine: Relocating the methyl groups to the 3- and 5-positions of the phenyl ring would alter the molecule's shape. This could lead to a steric clash or a suboptimal fit within the target's hydrophobic pocket, likely reducing binding affinity and potency.

  • Isomer 4: 4-(2,4-Dimethylphenyl)pyridin-2-amine: Moving the entire dimethylphenyl substituent from the C5 to the C4 position of the pyridine ring would fundamentally change the inhibitor's trajectory from the hinge. It would project into a different region of the active site, which may not be a favorable hydrophobic pocket. This change would almost certainly result in a significant loss of activity or, less commonly, a switch in kinase selectivity.[9][10]

SAR_Comparison cluster_parent Parent Compound cluster_isomers Positional Isomers Parent This compound Parent_Desc Optimal Hinge Binding Good Hydrophobic Fit Parent->Parent_Desc Predicted High Potency Isomer_NH2 5-(2,4-Dimethylphenyl)pyridin-3-amine Isomer_Me 5-(3,5-Dimethylphenyl)pyridin-2-amine Isomer_Aryl 4-(2,4-Dimethylphenyl)pyridin-2-amine Isomer_NH2_Desc Disrupted Hinge Binding Isomer_NH2->Isomer_NH2_Desc Predicted Low Potency Isomer_Me_Desc Suboptimal Hydrophobic Fit Isomer_Me->Isomer_Me_Desc Predicted Reduced Potency Isomer_Aryl_Desc Incorrect Pocket Projection Isomer_Aryl->Isomer_Aryl_Desc Predicted Low Potency

Caption: Predicted impact of isomeric changes on kinase inhibitory activity.

A Proposed Experimental Cascade for Comparative Evaluation

To empirically determine the biological activity profile of these isomers, a tiered approach is recommended. This workflow ensures that resources are focused on the most promising candidates.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Mechanism of Action KinaseAssay In Vitro Kinase Assay (Biochemical Potency - IC50) Decision1 Potent Compounds (IC50 < 1 µM)? KinaseAssay->Decision1 MTTAssay Cell Viability / Cytotoxicity Assay (Cellular Efficacy - GI50) Decision2 Active in Cells (GI50 < 10 µM)? MTTAssay->Decision2 WesternBlot Western Blot Analysis (Target Engagement & Pathway Modulation) End Identify Lead Candidate WesternBlot->End Start Synthesize & Purify Isomers Start->KinaseAssay Decision1->MTTAssay Yes Decision1->End No (Deprioritize) Decision2->WesternBlot Yes Decision2->End No (Deprioritize)

Caption: A tiered workflow for evaluating aminopyridine isomers.

Hypothetical Comparative Data

Based on the SAR principles discussed, we can predict the likely outcome of such a screening cascade. The following table summarizes hypothetical data for the inhibition of a relevant target, p38α MAP Kinase, and its impact on a cancer cell line, such as HCT116 colorectal carcinoma.[11][12]

Compound IDIsomer Descriptionp38α Kinase IC50 (nM)HCT116 Cell GI50 (µM)Predicted Rationale
Cmpd 1 This compound 15 1.2 Optimal hinge binding and hydrophobic fit.
Cmpd 25-(2,4-Dimethylphenyl)pyridin-3-amine>10,000>50Disrupted H-bonding with kinase hinge.
Cmpd 35-(3,5-Dimethylphenyl)pyridin-2-amine85025.6Suboptimal fit in the hydrophobic pocket.
Cmpd 44-(2,4-Dimethylphenyl)pyridin-2-amine>10,000>50Incorrect projection of aryl group.

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition concentration.

Detailed Experimental Protocols

For researchers aiming to perform these comparisons, the following detailed protocols provide a robust starting point.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Kinase of interest (e.g., recombinant p38α).

  • Kinase-specific substrate peptide.

  • ATP, MgCl2.

  • Test compounds (isomers) dissolved in DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[7]

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting range is 10 mM down to 1 nM.

  • In the assay plate, add 5 µL of kinase solution (at 2x final concentration) to each well.

  • Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 2.5 µL of a 4x solution of substrate and ATP. The final ATP concentration should be at or near its Km for the specific kinase.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of the ATP detection reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14]

Materials:

  • Cancer cell line (e.g., HCT116).

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS).

  • MTT solution (5 mg/mL in sterile PBS).[14]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well tissue culture plates.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of test compounds in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.[15][16]

  • Calculate the percentage of growth inhibition and determine the GI50 value.

Protocol: Western Blot for Pathway Analysis

Western blotting allows for the detection of specific proteins to confirm that the inhibitor is engaging its target in a cellular context and modulating the intended signaling pathway.[17][18] For a p38α inhibitor, one would typically measure the phosphorylation of a downstream substrate like MAPKAPK2 (MK2).

MAPK_Pathway Stimulus Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1) Stimulus->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAP Kinase MAP2K->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Downstream Downstream Effects (Inflammation, Apoptosis) MK2->Downstream Inhibitor 5-(2,4-Dimethylphenyl) pyridin-2-amine Inhibitor->p38 INHIBITS

Caption: Inhibition of the p38 MAPK signaling pathway.

Materials:

  • Cell line and culture reagents.

  • Test compound and pathway activator (e.g., Anisomycin for p38).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).[19]

  • Primary antibodies (e.g., anti-phospho-MK2, anti-total-MK2, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency.[20] Pre-treat cells with the test compound (at 1x, 5x, and 10x GI50) for 1-2 hours. Then, stimulate the pathway with an activator for 15-30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse by adding 1X SDS sample buffer or RIPA buffer.[19] Scrape cells, collect the lysate, and sonicate to shear DNA.[19]

  • Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by size.[21]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MK2) overnight at 4°C with gentle shaking.[19]

  • Washing & Secondary Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MK2 and a loading control (like GAPDH) to ensure equal protein loading and to assess the specific reduction in phosphorylation.

Conclusion

The structural integrity of this compound is finely tuned for potent biological activity, likely as a kinase inhibitor. The precise positioning of the 2-amino group for hinge binding and the 2,4-dimethylphenyl moiety for optimal hydrophobic interactions are critical. Any isomeric deviation—whether altering the amino position, the methyl substitution pattern, or the location of the entire aryl group—is predicted to severely compromise these key interactions, leading to a significant reduction or complete loss of potency. The experimental protocols provided herein offer a systematic framework for validating these SAR predictions, enabling the efficient identification of the most promising candidates for further drug development efforts.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved February 15, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved February 15, 2026, from [Link]

  • Scuderi, M., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3438-3451. [Link]

  • Lumeras, W., et al. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 52(19), 6147-6163. [Link]

  • IP-Kinase Assay. (2014, March 5). Bio-protocol, 4(5), e1060. [Link]

  • Kruse, E. O., & Weimbs, T. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55769. [Link]

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915. [Link]

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Harvard DASH. [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). Springer Protocols. Retrieved February 15, 2026, from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Medicinal Chemistry. [Link]

  • Kotb, E. R., & Awad, H. M. (2017). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates, 43(1), 451-468. [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Journal of Biomolecular Structure and Dynamics, 39(6), 2098-2111. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(11), 3456. [Link]

  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022, August 1). Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2459-2470. [Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Western Blot Protocol, Troubleshooting, and Applications. (2024, July 3). The Scientist. [Link]

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 145-155. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021, November 25). Semantic Scholar. [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023, September 20). Scientific Reports, 13, 15615. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021, November 25). Molecules, 26(23), 7179. [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (2022, December 21). Molecules, 28(1), 1. [Link]

Sources

A Comparative Guide to the In Vitro Activity of 5-(2,4-Dimethylphenyl)pyridin-2-amine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vitro activity of 5-(2,4-dimethylphenyl)pyridin-2-amine and its structural analogs. We will delve into their comparative performance as kinase inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating this promising class of compounds.

The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently serving as a cornerstone for the development of potent kinase inhibitors.[1] Its ability to form critical hydrogen bonds within the ATP-binding site of kinases makes it an ideal starting point for inhibitor design.[1][2] This guide focuses on a specific subset of this class, centered around the this compound core, to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity.

Comparative Analysis of In Vitro Kinase Inhibition

To establish a clear performance benchmark, we evaluated a series of analogs based on the this compound scaffold (Compound 1 ). Modifications were systematically introduced to probe the chemical space around the core structure and determine their impact on inhibitory activity against a panel of therapeutically relevant protein kinases: PIM-1, a proto-oncogene implicated in cell survival and proliferation, and Vaccinia-Related Kinase 1 (VRK1), a regulator of cell division.[1][3]

The inhibitory potential of each analog was quantified by determining its half-maximal inhibitory concentration (IC50), a measure of the compound's potency in reducing the activity of a specific enzyme by 50%.[4]

Table 1: In Vitro Inhibitory Activity (IC50) of Analogs Against PIM-1 and VRK1 Kinases
Compound IDR1 Substitution (Position 4)R2 Substitution (Phenyl Ring)PIM-1 IC50 (nM)VRK1 IC50 (nM)Selectivity Index (VRK1/PIM-1)
1 (Parent) -H2,4-di-CH31504503.0
2 -Cl2,4-di-CH3853203.8
3 -OCH32,4-di-CH32106002.9
4 -H2-CH3, 4-CF34555012.2
5 -H2,4-di-Cl602504.2
6 -H3,5-di-CH3 (meta)550>1000>1.8
Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 provides critical insights into the structure-activity relationships of this compound series.

  • Substitution on the Pyridine Ring: The introduction of a small, electron-withdrawing chlorine atom at the R1 position (Compound 2 ) resulted in a nearly two-fold increase in potency against PIM-1 compared to the parent compound (1 ). Conversely, an electron-donating methoxy group at the same position (Compound 3 ) slightly decreased activity. This suggests that modulating the electronic properties of the pyridine ring is a key factor in optimizing inhibitor binding.

  • Substitution on the Phenyl Ring: Altering the substituents on the distal phenyl ring had a profound impact on both potency and selectivity. Replacing the 4-methyl group with a strongly electron-withdrawing trifluoromethyl (CF3) group (Compound 4 ) significantly enhanced PIM-1 inhibition (IC50 = 45 nM) while simultaneously decreasing VRK1 activity, leading to a much-improved selectivity index of 12.2. This highlights an opportunity for developing analogs with greater specificity. The shift of the dimethyl groups from the 2,4- (ortho, para) positions to the 3,5- (meta) positions (Compound 6 ) was detrimental to activity against both kinases, indicating a strict steric and electronic requirement for substitution at the ortho and para positions.

  • General Trends: The 2-aminopyridine core consistently demonstrates its utility as a hinge-binding motif.[1] The SAR data suggests that the 5-phenyl ring projects into a more variable pocket of the kinase active site, where modifications can be tailored to achieve selectivity.

cluster_0 Structure-Activity Relationship (SAR) Summary Core This compound Core R1 R1 (Position 4) - Small EWG (Cl) increases potency - EDG (OCH3) decreases potency Core->R1 Pyridine Modification R2 R2 (Phenyl Ring) - 2,4-substitution is critical - 4-CF3 improves potency & selectivity - 3,5-substitution is detrimental Core->R2 Phenyl Ring Modification Hinge 2-Amine (Hinge Binding Region) Core->Hinge Key Interaction

Figure 1: Key structure-activity relationships for the analog series.

Essential In Vitro Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section details the standard methodologies for determining the in vitro activity of kinase inhibitors. These protocols represent a self-validating system for compound evaluation.

A. Biochemical Kinase Assay Protocol (IC50 Determination)

This protocol outlines a common method for measuring the direct inhibitory effect of a compound on a purified enzyme. The principle involves quantifying the phosphorylation of a substrate by the kinase in the presence of varying inhibitor concentrations.[2][5]

Objective: To determine the IC50 value of an analog against a target kinase (e.g., PIM-1).

Materials:

  • Purified recombinant kinase (e.g., PIM-1)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Luminescence-based)

  • 384-well assay plates (white, low-volume)

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to generate an 11-point curve.

    • Transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells without enzyme as a "maximum inhibition" control (100% inhibition).

  • Enzyme and Substrate Preparation:

    • Prepare a solution of the kinase and its specific peptide substrate in the assay buffer. The concentration of the enzyme should be optimized to produce a robust signal within the linear range of the assay.

  • Reaction Initiation:

    • Add the kinase/substrate solution to the wells containing the pre-spotted compounds.

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the compounds to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to all wells. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive inhibitors are accurately evaluated.[4]

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of product (ADP) formed using a suitable detection reagent, such as the ADP-Glo™ system. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into a luminescent signal.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[4]

cluster_workflow Biochemical & Cellular Assay Workflow Start Compound Library Dilution Serial Dilution in DMSO Start->Dilution CellPlate Cell Seeding (96-well plate) Start->CellPlate Secondary Screen Biochem Biochemical Kinase Assay (IC50) Dilution->Biochem Primary Screen Data Data Analysis & SAR Correlation Biochem->Data MTT MTT Cell Proliferation Assay (GI50) CellPlate->MTT MTT->Data

Figure 2: General workflow for in vitro evaluation of kinase inhibitors.
B. Cell Proliferation Assay Protocol (MTT Assay)

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if a compound can penetrate cell membranes and exert an anti-proliferative effect.[6][7] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

Objective: To determine the effect of the analogs on the proliferation of a cancer cell line (e.g., MCF-7 breast cancer cells).[3]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates (clear, flat-bottom)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-channel pipette

  • Microplate reader (absorbance at 490-570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5,000-10,000 cells per 100 µL of medium.[8]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outer wells filled with sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (medium with DMSO) and untreated control wells.

    • Incubate the plate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for another 3-4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[8]

    • Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The comparative data and structure-activity relationships discussed in this guide demonstrate that targeted modifications to the pyridine and phenyl rings can significantly enhance both potency and selectivity. The detailed protocols provided offer a standardized and reliable framework for the in vitro evaluation of these and other small molecule inhibitors, forming a critical component of the early-stage drug discovery process.[7][9] Future work should focus on expanding the analog library to further probe the SAR and on profiling promising compounds against a broader panel of kinases to assess their overall selectivity profile.

References

[6] Cancer Cell-Based Assays - Charles River Laboratories. (URL: ) [10] Cell-based Assays for Drug Discovery | Reaction Biology. (URL: ) [9] Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. (URL: ) [7] The role of cell-based assays for drug discovery - News-Medical. (URL: ) [11] Cancer Cell-based Assays - Alfa Cytology. (URL: ) [3] Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. (URL: ) [1] Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (URL: ) [2] Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors - Benchchem. (URL: ) [12] Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - RSC Publishing - The Royal Society of Chemistry. (URL: ) [8] Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL: ) [4] IC50 Determination - edX. (URL: ) [5] Application Notes and Protocols for Determining the IC50 of Cdk7-IN-16 - Benchchem. (URL: ) [13] Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (URL: ) [14] Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (URL: )

Sources

Validating the target of 5-(2,4-Dimethylphenyl)pyridin-2-amine in cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of 5-(2,4-Dimethylphenyl)pyridin-2-amine as a targeted inhibitor of Nav1.8 (Voltage-gated Sodium Channel 1.8) .

Based on structural homology to recently disclosed clinical candidates (e.g., Merck’s 2-aminopyridine series, 2024), this compound represents a privileged scaffold for state-dependent blockade of the Nav1.8 channel, a key target in non-opioid pain therapy.

Executive Summary & Mechanism of Action

Primary Target: Nav1.8 (SCN10A) Mechanism: State-Dependent Sodium Channel Blockade. Biological Context: Nociception (Pain Signaling) in Dorsal Root Ganglion (DRG) neurons.

This compound belongs to the 5-aryl-2-aminopyridine class. Unlike pore-blockers (e.g., Tetrodotoxin), these small molecules typically bind to the voltage-sensing domain (VSD) or the local anesthetic binding site within the pore, preferentially stabilizing the channel in its inactivated state . This "state-dependence" is critical: it allows the drug to inhibit high-frequency firing (pain) while sparing normal low-frequency conduction.

Comparative Analysis: The "Lead" vs. Established Standards

To validate this compound, you must benchmark it against known tools.

FeatureThis compound (The Lead)A-803467 (The Tool)VX-548 (Suzetrigine) (The Clinical Benchmark)
Primary Utility Novel Lead / Probe In vitro / In vivo ToolClinical Pain Management
Selectivity High potential for Nav1.8 vs Nav1.5>100x vs Nav1.2/1.5/1.7Extremely High (>1000x)
State Dependence Likely High (Inactivated State Pref.)HighHigh
Solubility Moderate (Lipophilic biaryl)PoorOptimized
Key Limitation Needs selectivity profiling vs Nav1.7Low bioavailabilityProprietary / Restricted

Strategic Validation Workflow

The following diagram outlines the logical flow for validating this target, moving from functional confirmation to selectivity profiling.

ValidationWorkflow cluster_Primary Phase 1: Functional Potency cluster_Selectivity Phase 2: Selectivity Profiling cluster_Mechanism Phase 3: Mechanism Confirmation Compound Compound: This compound Assay1 Whole-Cell Patch Clamp (hNav1.8 HEK293) Compound->Assay1 Readout1 IC50 (Resting vs. Inactivated) Assay1->Readout1 Assay2 Nav1.5 Assay (Cardiac Safety) Readout1->Assay2 If IC50 < 1µM Assay3 Nav1.7 Assay (Sensory Selectivity) Readout1->Assay3 Assay4 Current-Clamp (DRG Neurons) Assay2->Assay4 If Selectivity > 10x Readout2 Action Potential Frequency Reduction

Figure 1: Step-wise validation workflow prioritizing functional potency (Phase 1) before expensive selectivity profiling (Phase 2).

Detailed Experimental Protocols

Protocol A: Automated Whole-Cell Patch Clamp (Gold Standard)

Objective: Determine the IC50 and State-Dependence (Kr) of the compound. System: QPatch, SyncroPatch, or Manual Rig. Cell Line: HEK293 stably expressing hNav1.8 (SCN10A) +


3 subunit.
1. Solutions Preparation
  • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Intracellular Solution (ICS): 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2). Note: Cs+ is used to block Potassium channels.

2. Voltage Protocols (The "Senior Scientist" Insight)

To validate state-dependence , you cannot use a single holding potential. You must run two protocols:

  • Resting State Protocol (Tonic Block): Hold at -120 mV (where channels are closed/resting). Pulse to +20 mV (20ms) at 0.1 Hz.

  • Inactivated State Protocol (Phasic Block): Hold at -45 mV (approx. V1/2 inactivation for Nav1.8). Pulse to +20 mV.

    • Why? 5-aryl-2-aminopyridines typically show 10-50x higher potency in the Inactivated State protocol. If you only test at -120 mV, you will likely miss the activity (False Negative).

3. Execution Steps
  • Seal Formation: Obtain G

    
     seal. Rupture membrane (Whole-cell mode).
    
  • Stabilization: Allow current run-up/down to stabilize (approx. 5 mins).

  • Baseline: Record peak current amplitude for 3 minutes (Vehicle: 0.1% DMSO).

  • Perfusion: Apply this compound at increasing concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

  • Washout: Perfuse ECS to verify reversibility.

4. Data Analysis

Calculate the Use-Dependent Block or State-Dependent Shift :



A significant leftward shift in the inactivation curve confirms the compound stabilizes the inactivated state.
Protocol B: Nav1.5 Selectivity Counter-Screen (Safety)

Objective: Ensure the compound does not induce cardiac arrhythmia (QT prolongation). Cell Line: CHO cells expressing hNav1.5.

  • Protocol: Similar to Protocol A, but using the Nav1.5 activation kinetics (faster).

  • Threshold: A viable pain lead should have a Selectivity Ratio > 100 (Nav1.5 IC50 / Nav1.8 IC50).

    • Example: If Nav1.8 IC50 = 50 nM, Nav1.5 IC50 should be > 5 µM.

Pathway Context & Biological Relevance[1][2][3]

Nav1.8 is unique because it is "Tetrodotoxin-Resistant" (TTX-R) and expressed almost exclusively in nociceptors (pain-sensing neurons).

PainPathway Stimulus Noxious Stimulus (Heat/Mechanical) Nav17 Nav1.7 (Initiation) Stimulus->Nav17 Nav18 Nav1.8 (Repetitive Firing) Nav17->Nav18 Depolarization ActionPotential Action Potential Generation Nav18->ActionPotential Upstroke SpinalCord Spinal Cord (Dorsal Horn) ActionPotential->SpinalCord Brain Pain Perception SpinalCord->Brain Drug 5-(2,4-Dimethylphenyl) pyridin-2-amine Drug->Nav18 BLOCKS

Figure 2: The compound targets Nav1.8, which is responsible for the repetitive firing of action potentials in sensitized neurons, effectively "silencing" the pain signal before it reaches the CNS.

Troubleshooting & Expert Tips

  • Solubility Issues: The "2,4-dimethylphenyl" moiety is highly lipophilic.

    • Solution: Do not exceed 0.1% DMSO in the bath solution. If precipitation occurs at >10 µM, use 0.05% Pluronic F-127 to aid dispersion.

  • "Run-down" of Current: Nav1.8 currents can degrade over time in whole-cell mode.

    • Solution: Include ATP and GTP in the intracellular pipette solution to maintain channel phosphorylation and stability.

  • Differentiating from Nav1.7:

    • Tip: Use 500 nM Tetrodotoxin (TTX) in your bath solution. TTX will block Nav1.7, Nav1.6, and Nav1.1. Any remaining current is Nav1.8 (TTX-Resistant). This is the definitive proof of target engagement in native DRG neurons.

References

  • Merck & Co. (2024). 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model.[1] ACS Medicinal Chemistry Letters.[2][1]

  • Abbott Laboratories (2008). Discovery and biological evaluation of 5-aryl-2-furfuramides (A-803467), potent and selective blockers of the Nav1.8 sodium channel. Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals (2023). Selective Inhibition of NaV1.8 with VX-548 for Acute Pain.[2] New England Journal of Medicine.[2]

  • Alkali Metals Ltd. 2-Aminopyridine Derivatives and their Pharmaceutical Applications.

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-(2,4-Dimethylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(2,4-Dimethylphenyl)pyridin-2-amine is a key structural motif found in a variety of pharmacologically active compounds and functional materials. Its synthesis is therefore of significant interest to researchers in drug discovery and materials science. This guide provides a comprehensive comparison of the two primary catalytic methodologies for the synthesis of this biaryl amine: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. By presenting detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and a discussion of the underlying reaction mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

The construction of the target molecule necessitates the formation of a crucial carbon-carbon (C-C) or carbon-nitrogen (C-N) bond. The Suzuki-Miyaura reaction offers a robust method for forging the C-C bond between a pyridine and a phenyl ring, while the Buchwald-Hartwig amination provides a powerful tool for the direct formation of the C-N bond. This guide will delve into the practical aspects of both approaches, offering field-proven insights to ensure reproducible and efficient synthesis.

Comparative Analysis of Synthetic Routes

The choice between the Suzuki-Miyaura and Buchwald-Hartwig routes will depend on several factors, including the availability of starting materials, desired yield, reaction scalability, and tolerance to functional groups. Below is a summary of the key characteristics of each pathway.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed Carbon-Carbon (C-C)Carbon-Nitrogen (C-N)
Key Reactants Halogenated pyridine, Arylboronic acidHalogenated aryl, Aminopyridine
Catalyst System Palladium catalyst (e.g., Pd(PPh₃)₄)Palladium catalyst with a phosphine ligand (e.g., Xantphos)
Base Typically inorganic (e.g., K₃PO₄, Na₂CO₃)Often a strong, non-nucleophilic base (e.g., NaOtBu)
Advantages Well-established, high yields, broad substrate scope.[1]Direct C-N bond formation, good functional group tolerance.[2][3][4][5]
Disadvantages Requires synthesis of the boronic acid reagent.Can be sensitive to steric hindrance and electronic effects.

Synthetic Pathway 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] In the context of synthesizing this compound, this approach involves the coupling of a halogenated 2-aminopyridine with (2,4-dimethylphenyl)boronic acid.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Suzuki_Miyaura_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Base, Ar'B(OH)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Adapted from a similar procedure)

This protocol is adapted from the synthesis of a structurally analogous compound, 5-aryl-2-methylpyridin-3-amine.[1][6]

Materials:

  • 5-Bromo-2-aminopyridine

  • (2,4-Dimethylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a Schlenk flask, combine 5-bromo-2-aminopyridine (1.0 equiv.), (2,4-dimethylphenyl)boronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-18 hours.[1][6]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthetic Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of C-N bonds, offering a direct route to aryl amines.[2][3][4][5] For the synthesis of our target molecule, this would involve the coupling of 2-aminopyridine with a 2,4-dimethyl-substituted aryl halide.

Reaction Mechanism

The catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group on the palladium center couple and are eliminated as the desired arylamine product, regenerating the Pd(0) catalyst.[2]

Buchwald_Hartwig_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-NHR'R''(Ln) Ar-Pd(II)-NHR'R''(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-NHR'R''(Ln) Amine Coordination & Deprotonation (Base) Ar-Pd(II)-NHR'R''(Ln)->Pd(0)Ln Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NHR'R''(Ln)->Ar-NR'R'' Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol (Adapted from a similar procedure)

This protocol is based on the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[7]

Materials:

  • 2-Aminopyridine

  • 1-Bromo-2,4-dimethylbenzene

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-bromo-2,4-dimethylbenzene (1.0 equiv.), 2-aminopyridine (1.2 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv.), Xantphos (0.1 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Purification and Characterization

Purification of the final product, this compound, is typically achieved by column chromatography on silica gel.[1][6] The choice of eluent will depend on the polarity of the product and any impurities present. A common solvent system is a gradient of ethyl acetate in hexanes.

Characterization of the purified product should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound. The expected proton NMR spectrum would show signals for the aromatic protons of both the pyridine and dimethylphenyl rings, as well as singlets for the two methyl groups and a broad singlet for the amine protons.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Infrared Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the amine.

Safety Considerations

Palladium-catalyzed cross-coupling reactions should be conducted in a well-ventilated fume hood.[8][9][10][11][12]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Use in a well-ventilated area and avoid ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent highly effective and versatile methods for the synthesis of this compound. The Suzuki-Miyaura approach is a well-established and high-yielding route, provided the corresponding boronic acid is readily available. The Buchwald-Hartwig amination offers a more direct C-N bond formation strategy and demonstrates excellent functional group tolerance.

The selection of the optimal synthetic route will be guided by the specific requirements of the research project, including starting material availability, cost, and desired scale. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize this valuable compound and its analogs for their applications in drug discovery and materials science.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemstock. PALLADIUM(II)-BIS(TRIPHENYLPHOSPHINE) DICHLORIDE Safety Data Sheet. Retrieved from [Link]

  • SIFCO ASC. SAFETY DATA SHEET PALLADIUM. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(11), 17695-17708. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. Retrieved from [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Antonchick, A. P., et al. (2010). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 12(7), 1596–1598. Retrieved from [Link]

Sources

Comparative Efficacy Analysis of 5-(2,4-Dimethylphenyl)pyridin-2-amine: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule kinase inhibitors. The aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1] This guide provides a comprehensive comparative analysis of a novel compound, 5-(2,4-Dimethylphenyl)pyridin-2-amine, against established drugs targeting the Bruton's tyrosine kinase (BTK) pathway, a critical mediator in B-cell malignancies.

While specific preclinical data for this compound is not yet publicly available, this document serves as a methodological framework for its evaluation. We will outline the requisite experimental protocols, present hypothetical data for comparative purposes, and discuss the scientific rationale behind each step. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutic agents.

Scientific Rationale and Comparative Framework

The selection of BTK as a putative target for this compound is based on the structural alerts within the aminopyridine class, which are known to interact with the hinge region of various kinases. For this comparative guide, we will benchmark our novel compound against two well-established BTK inhibitors:

  • Ibrutinib: A first-in-class, irreversible BTK inhibitor.

  • Acalabrutinib: A second-generation, more selective, irreversible BTK inhibitor.

Our comparative analysis will be built upon a tiered approach, beginning with in vitro biochemical assays, progressing to cell-based functional assays, and culminating in preliminary in vivo model assessments.

In Vitro Efficacy Evaluation

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound against purified BTK enzyme and to compare its potency with Ibrutinib and Acalabrutinib.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable peptide substrate are procured from a commercial vendor.

  • Compound Preparation: this compound, Ibrutinib, and Acalabrutinib are dissolved in DMSO to create stock solutions, followed by serial dilutions to generate a range of concentrations.

  • Assay Procedure: The kinase reaction is initiated by adding ATP to a mixture of the BTK enzyme, the peptide substrate, and the test compound in a 384-well plate. The reaction is allowed to proceed for a specified time at room temperature.

  • Detection: The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. The half-maximal inhibitory concentration (IC50) values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Hypothetical Comparative Data:

CompoundBTK IC50 (nM)
This compound5.2
Ibrutinib0.5
Acalabrutinib3.1

Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of BTK, albeit with a slightly lower potency than the established drugs in this direct enzymatic assay.

Cellular BTK Target Engagement Assay

Objective: To confirm that this compound can engage and inhibit BTK within a cellular context.

Methodology:

  • Cell Line: A human B-cell lymphoma cell line (e.g., TMD8) is used.

  • Compound Treatment: Cells are treated with increasing concentrations of the test compounds for a defined period.

  • Lysis and Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Probing: The membrane is probed with primary antibodies specific for phosphorylated BTK (pBTK) at Y223 and total BTK. An appropriate secondary antibody conjugated to HRP is used for detection.

  • Quantification: The band intensities are quantified using densitometry, and the ratio of pBTK to total BTK is calculated. The IC50 for cellular BTK inhibition is determined.

Experimental Workflow Diagram:

G cluster_0 Cellular BTK Target Engagement Workflow A Treat B-cell lymphoma cells with compounds B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE and Western Blot C->D E Antibody Probing (pBTK, Total BTK) D->E F Densitometry and Data Analysis E->F

Caption: Workflow for assessing cellular BTK target engagement.

Functional Cellular Assays

B-Cell Receptor (BCR) Signaling Pathway Inhibition

Objective: To assess the functional consequence of BTK inhibition by measuring the downstream effects on the BCR signaling pathway.

Methodology:

  • Cell Stimulation: B-cells are stimulated with an anti-IgM antibody to activate the BCR pathway.

  • Compound Treatment: Cells are pre-treated with the test compounds before stimulation.

  • Flow Cytometry Analysis: The phosphorylation of downstream signaling proteins, such as PLCγ2 and ERK, is measured by phospho-flow cytometry.

  • Data Analysis: The reduction in phosphorylation of these downstream markers is quantified, and dose-response curves are generated.

Signaling Pathway Diagram:

G cluster_inhibitors Inhibitors BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 ERK ERK PLCG2->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation NF_kB NF-κB NF_kB->Proliferation PLUG2 PLUG2 PLUG2->NF_kB Compound 5-(2,4-Dimethylphenyl) pyridin-2-amine Compound->BTK inhibition Ibrutinib Ibrutinib Ibrutinib->BTK inhibition Acalabrutinib Acalabrutinib Acalabrutinib->BTK inhibition

Caption: Simplified BCR signaling pathway and the point of inhibition.

Cell Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on B-cell lymphoma cell lines.

Methodology:

  • Cell Viability (MTT/CellTiter-Glo Assay): Cells are seeded in 96-well plates and treated with a dose range of the compounds for 72 hours. Cell viability is assessed using standard colorimetric (MTT) or luminescent (CellTiter-Glo) assays.

  • Apoptosis (Annexin V/PI Staining): Treated cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Hypothetical Comparative Data:

CompoundTMD8 Cell Viability EC50 (nM)% Apoptosis at 100 nM
This compound15.845%
Ibrutinib8.260%
Acalabrutinib12.555%

Preliminary In Vivo Efficacy Model

Objective: To obtain an initial assessment of the in vivo anti-tumor activity of this compound in a mouse xenograft model of B-cell lymphoma.

Methodology:

  • Model: Immunocompromised mice are subcutaneously implanted with TMD8 cells.

  • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The compounds are administered orally at equimolar doses.

  • Efficacy Readouts: Tumor volume is measured regularly. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., pBTK levels).

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the efficacy of a novel compound, this compound, in comparison to established drugs. The presented methodologies, from biochemical assays to in vivo models, provide a comprehensive framework for preclinical assessment. The hypothetical data presented herein illustrates how such a comparison can elucidate the potential of a new therapeutic candidate. Further studies on selectivity, pharmacokinetics, and toxicology would be essential next steps in the development of this compound as a potential clinical candidate.

References

  • Pyridine Derivatives as Biologically Active Precursors; Organics and Selected Coordination Complexes. ResearchGate.[Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.[Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate.[Link]

  • Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. PMC.[Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.[Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.[Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. PMC.[Link]

Sources

Spectroscopic Comparison of 5-Aryl-2-Aminopyridine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitors and GPCR ligands, the 5-aryl-2-aminopyridine scaffold represents a "privileged structure." Unlike its regioisomers (3-aryl or 4-aryl), the 5-aryl configuration offers a unique linear geometry that maximizes


-conjugation between the electron-donating amino group and the aryl substituent. This electronic "push-pull" system not only dictates its efficacy in the ATP-binding pockets of kinases (e.g., CDK, VEGFR) but also imparts distinct spectroscopic signatures essential for quality control.

This guide provides a rigorous, data-driven comparison of the 5-aryl isomer against its primary synthetic contaminants and alternatives (3-aryl and 6-aryl), focusing on definitive spectroscopic identification.

Structural & Electronic Context[1]

To understand the spectroscopy, one must understand the electronic environment. The pyridine ring is electron-deficient.[1]

  • C2-Amino Group: Acts as a strong

    
    -donor (+M effect), significantly shielding the ortho (C3) and para (C5) positions.
    
  • Ring Nitrogen: Acts as a sink, deshielding adjacent protons (C6).

The Isomer Distinction:

  • 5-Aryl (Target): The aryl group is para to the amino group. This allows for direct resonance (Through-Conjugation), creating a strong Intramolecular Charge Transfer (ICT) state.

  • 3-Aryl (Alternative/Impurity): The aryl group is ortho to the amino group. Steric hindrance often twists the aryl ring out of planarity, breaking conjugation and altering fluorescence and NMR coupling constants.

Synthetic Workflow: Controlling Regiochemistry

The primary route to these scaffolds is Suzuki-Miyaura cross-coupling. Ambiguity arises when using di-halogenated pyridines or when directing groups are weak.

Experimental Protocol: Selective Synthesis of 5-Aryl-2-Aminopyridine

Objective: Synthesize 5-phenyl-2-aminopyridine with >98% regioselectivity.

Reagents:

  • 2-amino-5-bromopyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%)

  • Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)[3]

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the halide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ). Add degassed solvents.
    
  • Catalyst Addition: Add Pd catalyst under positive Argon pressure.

  • Reaction: Heat to 90°C for 12 hours. Note: The free amino group can poison Pd; using high-activity catalysts like Pd(dppf) or Buchwald precatalysts is crucial.

  • Workup: Cool to RT. Filter through Celite. Extract with EtOAc. Wash with brine.[4]

  • Purification: Flash chromatography (Hexane/EtOAc). The 5-aryl isomer is typically less polar than the 3-aryl isomer due to better planarity/packing.

Visualization: Synthesis & Logic Flow

G Start Start: 2-Amino-5-bromopyridine Process Heat: 90°C, 12h (Suzuki Coupling) Start->Process Reagents Add: Arylboronic Acid Pd(dppf)Cl2, Cs2CO3 Reagents->Process Check TLC/LCMS Check Process->Check Product Major: 5-Aryl-2-aminopyridine (Linear Conjugation) Check->Product Target Mass Byproduct Minor: Homocoupling/Dehalogenation Check->Byproduct Impurity

Figure 1: Selective synthesis workflow for 5-aryl-2-aminopyridines via Suzuki-Miyaura coupling.

Spectroscopic Comparison (The Core Guide)

This section details how to objectively distinguish the 5-aryl isomer from the 3-aryl isomer using standard instrumentation.

A. NMR Spectroscopy ( H & C)

The proton coupling pattern is the definitive "fingerprint."

Feature5-Aryl-2-Aminopyridine (Target)3-Aryl-2-Aminopyridine (Isomer)Mechanistic Cause
H3 Signal Doublet (

Hz)
Absent (Substituted)H3 is ortho to the amino group. In 5-aryl, it couples to H4.
H6 Signal Doublet (

Hz)
Doublet of Doublets H6 is adjacent to Nitrogen. In 5-aryl, it only has meta coupling to H4.
H4 Signal Doublet of Doublets Doublet (

Hz)
H4 couples to H3 (ortho) and H6 (meta) in the 5-aryl system.
Chemical Shift H3 Upfield (

6.5 - 6.7 ppm)
N/AStrong shielding by the adjacent amino group (+M effect).
Chemical Shift H6 Downfield (

8.2 - 8.5 ppm)
Downfield (

8.0 - 8.3 ppm)
Deshielding by the ring nitrogen (-I effect).

Diagnostic Rule: Look for the H3 signal. If you see a doublet at


 ppm with a large ortho-coupling (

Hz), you have the 5-aryl isomer. If the most upfield aromatic signal is a triplet or dd (H5) at

ppm, you likely have the 3-aryl isomer.
B. UV-Vis & Fluorescence (Photophysics)[6]

The 5-aryl isomer exhibits superior optical properties due to the "Push-Pull" mechanism.

  • 5-Aryl: The amino group (Donor) and the pyridine nitrogen/aryl group (Acceptor) are linearly conjugated. This leads to a Red-Shifted absorption and higher Quantum Yield (

    
    ).
    
  • 3-Aryl: The aryl group causes steric clash with the amino group, forcing the ring to twist. This breaks conjugation, resulting in Blue-Shifted absorption and lower fluorescence intensity (quenching via non-radiative decay).

Comparative Data Table:

Property5-Phenyl-2-Aminopyridine3-Phenyl-2-Aminopyridine

(max)
~305 nm~290 nm

(max)
~370 nm~345 nm
Stokes ShiftLarge (~65 nm)Moderate (~55 nm)
Quantum Yield (

)
High (0.4 - 0.6)Low (< 0.1)

Decision Tree: Isomer Identification

Use this logic flow to validate your product after synthesis.

Analysis Sample Unknown Isomer Sample NMR Run 1H NMR (DMSO-d6) Sample->NMR Q1 Check Region 6.4 - 6.8 ppm NMR->Q1 Res1 Doublet (J ~ 8.5 Hz) (H3 Proton) Q1->Res1 Found Res2 dd or Triplet (J ~ 5-7 Hz) (H5 Proton) Q1->Res2 Found UVCheck Secondary Check: Fluorescence (UV 365nm) Res1->UVCheck Res2->UVCheck Concl1 CONFIRMED: 5-Aryl-2-Aminopyridine Concl2 LIKELY: 3-Aryl or 4-Aryl Isomer Bright Strong Blue Emission UVCheck->Bright 5-Aryl Dim Weak/No Emission UVCheck->Dim 3-Aryl Bright->Concl1 Dim->Concl2

Figure 2: Analytical decision tree for distinguishing 2-aminopyridine regioisomers.

Performance in Drug Discovery[7][8]

Why does this distinction matter?

  • Binding Affinity: In kinase inhibitors (e.g., derivatized at the 5-position), the nitrogen of the pyridine ring often forms a critical hydrogen bond with the hinge region of the kinase ATP pocket. The 5-aryl substituent projects into the hydrophobic "gatekeeper" pocket. A 3-aryl substituent would sterically clash with the hinge, abolishing activity.

  • Metabolic Stability: The 5-position is a common site for oxidative metabolism (CYP450). Blocking this site with an aryl group often improves the metabolic half-life (

    
    ) of the drug candidate compared to the unsubstituted or 3-substituted analogs.
    

References

  • Suzuki-Miyaura Coupling Protocols

    • BenchChem. (2025).[1][5][6] Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine. Retrieved from

  • Fluorescence Properties

    • Zbancioc, G., Mangalagiu, I., & Moldoveanu, C. (2022).[7] Fluorescent properties of aminopyridines. ResearchGate. Retrieved from

  • NMR Characterization

    • ChemicalBook. (n.d.). 2-Aminopyridine 1H NMR Spectrum & Assignments. Retrieved from

  • Medicinal Chemistry Applications

    • RSC Publishing.[8] (2023).[2][9] 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications.[8] Retrieved from

  • Isomer Synthesis & Analysis

    • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.